(2-Hydroxy-4-methylphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-hydroxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQENHEMNQVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595153 | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-25-1 | |
| Record name | B-(2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2-Hydroxy-4-methylphenyl)boronic acid from 2-bromo-5-methylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route to produce (2-Hydroxy-4-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-bromo-5-methylphenol. The synthesis involves a three-step process: protection of the phenolic hydroxyl group, subsequent Miyaura borylation to introduce the boronic acid moiety, and finally, deprotection to yield the target compound. This guide details the experimental protocols, presents key data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.
Overview of the Synthetic Strategy
The synthesis of this compound from 2-bromo-5-methylphenol requires careful consideration of the reactive phenolic hydroxyl group. Direct borylation of the unprotected phenol is often challenging due to potential interference with the catalytic cycle and undesired side reactions. Therefore, a protection-borylation-deprotection strategy is employed. A suitable protecting group for the phenol is one that is stable to the conditions of the borylation reaction and can be removed selectively without affecting the boronic acid group. The tert-Butyldimethylsilyl (TBDMS) group is a common choice for this purpose due to its ease of introduction, stability, and straightforward removal under acidic conditions.
The core transformation is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent to form a boronic ester.[1] This reaction is known for its mild conditions and good functional group tolerance. The resulting boronic ester can then be deprotected to afford the final product.
Reaction Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy from 2-bromo-5-methylphenol to this compound.
Experimental Protocols
Step 1: Protection of 2-bromo-5-methylphenol
This step involves the protection of the hydroxyl group of the starting material with a tert-Butyldimethylsilyl (TBDMS) group.
Materials:
-
2-bromo-5-methylphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous dichloromethane.
-
Add imidazole (1.2 eq) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude TBDMS-protected 2-bromo-5-methylphenol. The crude product can often be used in the next step without further purification.
Step 2: Miyaura Borylation of TBDMS-protected 2-bromo-5-methylphenol
This step introduces the boronic ester group via a palladium-catalyzed cross-coupling reaction.[1]
Materials:
-
TBDMS-protected 2-bromo-5-methylphenol (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Reflux condenser
-
Heating mantle or oil bath
-
Celite®
Procedure:
-
To a dry Schlenk flask, add TBDMS-protected 2-bromo-5-methylphenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude TBDMS-protected this compound pinacol ester.
Step 3: Deprotection to this compound
The final step is the removal of the TBDMS protecting group to yield the desired product.
Materials:
-
Crude TBDMS-protected boronic ester (from Step 2)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude TBDMS-protected boronic ester in a mixture of THF and 1M HCl.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography. Purification of boronic acids can sometimes be challenging; methods such as recrystallization from a suitable solvent system (e.g., water/ethanol) or careful column chromatography on silica gel may be employed.[2][3] Another approach involves forming a salt with a base, extracting impurities, and then re-acidifying to obtain the pure boronic acid.[4]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Starting Material: 2-bromo-5-methylphenol | Product: this compound |
| CAS Number | 14847-51-9 | 259209-25-1 |
| Molecular Formula | C₇H₇BrO | C₇H₉BO₃ |
| Molecular Weight | 187.03 g/mol | 151.96 g/mol |
| Appearance | Oil or low-melting solid | Solid |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | Not readily available |
Note: Physical properties can vary based on purity.
Table 2: Typical Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |
| 1. Protection | TBDMSCl, Imidazole | DCM | Room Temp. | 2-4 h | >95% (crude) |
| 2. Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 °C | 12-24 h | 70-90% |
| 3. Deprotection | 1M HCl | THF | Room Temp. | 1-2 h | >90% |
| Overall Yield | 60-80% |
Yields are estimates based on similar transformations and may vary depending on reaction scale and optimization.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Concluding Remarks
The described three-step synthesis provides a reliable method for the preparation of this compound from the readily available starting material, 2-bromo-5-methylphenol. The use of a TBDMS protecting group allows for a clean and efficient Miyaura borylation. The final product is a versatile reagent for further synthetic transformations, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions, which are of significant interest in the development of pharmaceuticals and functional materials.[5][6] Researchers should note that while this guide provides a robust protocol, optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Physical and chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid, a versatile organoboron compound with significant potential in synthetic chemistry and drug discovery. This document details its characteristics, synthesis, and reactivity, offering valuable insights for researchers and professionals in related fields.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, combining predicted and available experimental data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [2] |
| Molecular Weight | 151.96 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | No experimental data available. Predicted values for similar compounds vary. | |
| Boiling Point (Predicted) | 331.3 ± 52.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.92 ± 0.58 | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. | General knowledge based on similar compounds |
| Storage | Store at -20°C for long-term stability.[2] | [2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
-
Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of doublets).
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.
-
Hydroxyl Protons (-OH and -B(OH)₂): These protons will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Peaks are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation.
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around δ 20-25 ppm.
FT-IR Spectroscopy
Infrared spectroscopy can identify the presence of key functional groups.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
B-O Stretching: A strong band is typically observed in the 1300-1400 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z 152. Common fragmentation patterns for boronic acids involve the loss of water and other small neutral molecules.
Synthesis and Reactivity
Synthesis
A common route for the synthesis of hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent followed by quenching with a trialkyl borate. The protecting group is then removed to yield the desired product. A detailed experimental protocol for a similar compound is available and can be adapted for the synthesis of this compound.[3]
A potential synthetic workflow for this compound.
Experimental Protocol (Adapted):
-
Protection: To a solution of 2-bromo-5-methylphenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir the reaction at room temperature until completion.
-
Lithiation and Borylation: Dissolve the protected bromophenol in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time. Then, add a trialkyl borate (e.g., trimethyl borate) and allow the reaction to warm to room temperature.
-
Deprotection and Workup: Quench the reaction with an acidic aqueous solution. Extract the product with an organic solvent. The protecting group can be removed under appropriate acidic or basic conditions to yield the final product, which can be purified by crystallization or chromatography.
Reactivity
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules.[4][5][6][7]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or crystallization.
Boronic acids are known to be potent reversible inhibitors of serine proteases. The boron atom acts as an electrophile and forms a covalent adduct with the catalytic serine residue in the active site of the enzyme. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[8][9][10]
Mechanism of serine protease inhibition by a boronic acid.
Experimental Protocol (General for Inhibition Assay):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the serine protease and a specific fluorogenic or chromogenic substrate in a suitable buffer.
-
Add varying concentrations of the boronic acid inhibitor to the wells.
-
Monitor the enzyme activity by measuring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Applications in Drug Discovery and Development
The unique chemical properties of this compound make it an attractive scaffold in drug discovery. Its ability to participate in Suzuki-Miyaura coupling allows for the synthesis of diverse libraries of compounds for screening against various biological targets.[7][11] Furthermore, the boronic acid moiety itself can act as a pharmacophore, targeting enzymes such as serine proteases, which are implicated in a wide range of diseases including inflammation, cancer, and infectious diseases.[8][12][13] The hydroxy and methyl substituents on the phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all relevant safety protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular recognition with boronic acids-applications in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: (2-Hydroxy-4-methylphenyl)boronic acid (CAS 259209-25-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral data and potential biological activities of (2-Hydroxy-4-methylphenyl)boronic acid, CAS number 259209-25-1. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 259209-25-1
-
Molecular Formula: C₇H₉BO₃
-
Molecular Weight: 151.96 g/mol
-
Chemical Structure:
C---C / \ / C---C---C | | | H C H | CH₃
Spectral Data
This section details the available spectral data for this compound. Where specific data for the target compound is not publicly available, data for closely related analogs is provided for reference and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Reference Compound: (4-Hydroxy-2-methylphenyl)boronic acid))
Note: The following data is for a structural isomer and is expected to show similar but distinct chemical shifts.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.28 | s | 1H | Ar-OH |
| 7.70 | d, J=9 Hz | 1H | Ar-H |
| 6.56-6.52 | m | 2H | Ar-H |
| 2.55 | s | 3H | Ar-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OH |
| ~140 | C-B |
| ~130-135 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~20 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
| Ionization Method | m/z | Interpretation |
| ESI (-) | 151 | [M-H]⁻ |
Infrared (IR) Spectroscopy
A detailed peak list for this compound is not publicly available. The table below summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Phenolic and Boronic Acid) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |
| 1400-1300 | Strong | B-O Stretch |
| 1250-1150 | Strong | C-O Stretch (Phenolic) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data presented above. These methods are broadly applicable to phenylboronic acid derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
ESI-MS Protocol:
-
Ionization Mode: Negative ion mode is often effective for boronic acids.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
FTIR Acquisition:
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
-
Potential Biological Activity and Signaling Pathways
Boronic acids are a class of compounds with diverse biological activities. Hydroxyphenylboronic acids, in particular, have been investigated for their enzyme inhibitory properties.
Tyrosinase Inhibition
This compound is a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The proposed mechanism of inhibition involves the interaction of the boronic acid moiety with the copper ions in the active site of the enzyme.
Modulation of NF-κB Signaling Pathway
Boronic acid derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses. Inhibition is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Conclusion
This compound is a compound with potential applications in drug discovery, particularly as an enzyme inhibitor. This guide provides foundational spectral data and outlines plausible biological mechanisms of action. Further experimental validation is necessary to fully elucidate its therapeutic potential.
An In-depth Technical Guide to the Molecular Structure and Bonding of (2-Hydroxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxy-4-methylphenyl)boronic acid is a valuable bifunctional organoboron compound with significant applications in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. The document details its chemical and physical properties, outlines a plausible synthetic route, and illustrates its utility in a representative Suzuki-Miyaura cross-coupling reaction. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry in the effective application of this versatile reagent.
Molecular Structure and Identification
This compound, a derivative of phenylboronic acid, is characterized by the presence of a boronic acid moiety [-B(OH)₂], a hydroxyl group (-OH), and a methyl group (-CH₃) attached to the benzene ring.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [1][2] |
| Molecular Weight | 151.96 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 259209-25-1 | [1][2] |
| Canonical SMILES | CC1=CC(=C(C=C1)B(O)O)O | |
| InChI Key | InChI=1S/C7H9BO3/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,9-11H,1H3 | |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, DMSO, and THF. |
Bonding and Molecular Geometry
Intramolecular Bonding
The molecule features a planar phenyl ring with trigonal planar geometry around the sp² hybridized carbon atoms. The boronic acid group, -B(OH)₂, is also expected to be largely planar, with the boron atom exhibiting sp² hybridization. The C-B bond connects the phenyl ring to the boronic acid moiety. The hydroxyl and methyl groups are attached to the phenyl ring at positions 2 and 4, respectively.
Expected Bond Characteristics:
| Bond | Hybridization | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-C (aromatic) | sp² - sp² | ~1.39 - 1.41 | ~120° |
| C-B | sp² - sp² | ~1.55 - 1.57 | ~120° |
| B-O | sp² - sp² | ~1.36 - 1.38 | ~118° - 122° |
| O-H | sp² - s | ~0.96 - 0.98 | ~109° |
| C-O (phenolic) | sp² - sp² | ~1.36 - 1.38 | ~120° |
| C-C (methyl) | sp² - sp³ | ~1.50 - 1.52 | ~120° |
| C-H (aromatic) | sp² - s | ~1.08 - 1.10 | ~120° |
| C-H (methyl) | sp³ - s | ~1.09 - 1.11 | ~109.5° |
Note: These are estimated values based on computational models and data from similar structures. Actual values may vary.
Intermolecular Interactions
In the solid state, molecules of this compound are expected to engage in a network of intermolecular hydrogen bonds. The boronic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or more extended supramolecular assemblies. These interactions significantly influence the crystal packing and physical properties of the compound, such as its melting point and solubility.
Spectroscopic Characterization
While specific spectra for this compound are not widely published in the scientific literature, data is often available from commercial suppliers.[2] The expected spectroscopic features are outlined below.
¹H NMR Spectroscopy
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH (boronic acid) | Broad singlet | s |
| -OH (phenolic) | Broad singlet | s |
| Aromatic-H | ~6.5 - 7.5 | d, dd, s |
| -CH₃ | ~2.2 - 2.5 | s |
¹³C NMR Spectroscopy
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C-B | ~130 - 140 |
| Aromatic C-H | ~115 - 135 |
| Aromatic C-O | ~150 - 160 |
| Aromatic C-C (methyl) | ~135 - 145 |
| -CH₃ | ~20 - 25 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (H-bonded) | ~3200 - 3600 (broad) |
| C-H stretch (aromatic) | ~3000 - 3100 |
| C-H stretch (methyl) | ~2850 - 3000 |
| C=C stretch (aromatic) | ~1450 - 1600 |
| B-O stretch | ~1310 - 1380 |
| C-O stretch (phenolic) | ~1200 - 1260 |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 151.96 g/mol . Fragmentation patterns would likely involve the loss of water and other small fragments from the parent ion.
Synthesis and Reactivity
This compound is a key intermediate in organic synthesis, valued for its ability to participate in carbon-carbon bond-forming reactions.
Synthetic Protocol
A plausible synthetic route to this compound involves the ortho-lithiation of a protected 4-methylphenol, followed by reaction with a trialkyl borate and subsequent deprotection. A general procedure is outlined below.[3]
Experimental Protocol: Synthesis of this compound
-
Protection of the Phenolic Hydroxyl Group: 4-Methylphenol is reacted with a suitable protecting group (e.g., methoxymethyl ether, MOM) to prevent interference from the acidic proton in the subsequent lithiation step.
-
Directed ortho-Lithiation: The protected 4-methylphenol is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect deprotonation at the position ortho to the protected hydroxyl group.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The organolithium species undergoes nucleophilic attack on the boron atom.
-
Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid solution (e.g., HCl). This hydrolyzes the borate ester to the boronic acid and removes the protecting group from the phenolic hydroxyl, yielding the final product.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with this compound (1.2 equivalents), an aryl halide (1.0 equivalent, e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water), is added.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The mixture is heated to a temperature typically ranging from 80 to 110 °C with stirring for several hours until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Conclusion
This compound is a synthetically versatile building block with well-defined structural and electronic properties. Its bifunctional nature, possessing both a nucleophilic boronic acid moiety for cross-coupling reactions and a phenolic hydroxyl group that can be further functionalized or can influence the electronic properties of the molecule, makes it an attractive reagent in the synthesis of complex organic molecules. This guide provides essential technical information to facilitate its effective use in research and development, particularly in the realms of drug discovery and materials science. While a definitive crystal structure remains to be reported, the provided data and protocols offer a solid foundation for the application of this compound.
References
Solubility of (2-Hydroxy-4-methylphenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (2-Hydroxy-4-methylphenyl)boronic Acid in Organic Solvents
Abstract
This compound is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and discusses the underlying physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, a derivative of phenylboronic acid, possesses both a hydroxyl and a methyl group on the phenyl ring. These functional groups significantly influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different organic solvents. The boronic acid group itself is known to be somewhat polar and can engage in hydrogen bonding as both a donor and an acceptor. The presence of the hydroxyl group further enhances its ability to form hydrogen bonds, suggesting a preference for polar solvents. Conversely, the methyl group and the phenyl ring introduce nonpolar character, which may confer some solubility in less polar organic media.
A thorough understanding of its solubility is essential for:
-
Reaction Kinetics: Ensuring the boronic acid is sufficiently dissolved for a homogenous reaction mixture.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing stable and effective formulations in drug discovery applications.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features and the general behavior of similar boronic acids. The principle of "like dissolves like" is a useful starting point. The presence of both polar (hydroxyl, boronic acid) and nonpolar (phenyl ring, methyl group) moieties suggests that it will exhibit a range of solubilities across different solvent classes.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and boronic acid groups can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, THF, DMF, DMSO | Moderate to High | These solvents can act as hydrogen bond acceptors and have a dipole moment that can solvate the polar functional groups of the boronic acid. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar hydroxyl and boronic acid groups. The nonpolar part of the molecule is not large enough. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate polarity and may offer some solubility, but is generally less effective than more polar aprotic solvents for highly polar solutes. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dry residue to determine the mass of the dissolved boronic acid.
-
Alternatively, for more precise measurements, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC method.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent.
-
Below is a diagram illustrating the workflow for this experimental protocol.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility increases with temperature, although there can be exceptions. This relationship should be determined experimentally if the process is sensitive to temperature variations.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Purity of the Boronic Acid: Impurities can affect the measured solubility.
-
Presence of Water: Trace amounts of water in organic solvents can in some cases increase the solubility of polar compounds like boronic acids due to favorable interactions.
Conclusion
This compound is expected to be most soluble in polar protic and polar aprotic organic solvents due to its ability to form hydrogen bonds. Its solubility in nonpolar solvents is predicted to be low. For precise quantitative data, the isothermal shake-flask method followed by gravimetric or chromatographic analysis is a reliable experimental approach. The provided protocol and workflow serve as a robust starting point for researchers to determine the solubility of this compound in their specific solvent systems of interest, enabling better control and optimization of their chemical processes.
Stability and Storage of (2-Hydroxy-4-methylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxy-4-methylphenyl)boronic acid is a versatile building block in organic synthesis and medicinal chemistry. As with all boronic acids, its stability is a critical factor for successful application and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data for the compound and structurally related arylboronic acids. It covers key degradation pathways, recommended storage protocols, and methodologies for stability assessment. Additionally, potential biological interactions are discussed to provide a broader context for its application in drug development.
Physicochemical Properties
(Data for this compound)
| Property | Value |
| CAS Number | 259209-25-1[1] |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on supplier safety data sheets and the known reactivity of arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes thermal degradation and slows down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation, a major degradation pathway for boronic acids. |
| Moisture | Keep in a tightly sealed container in a dry place. | Arylboronic acids are susceptible to hydrolysis and can form boroxines (anhydrides) in the presence of moisture. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
Key Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of decomposition are oxidation and protodeboronation.
Oxidation
The most significant degradation pathway for many arylboronic acids is oxidation, which converts the boronic acid to the corresponding phenol. This process is often irreversible.[2] For this compound, this would result in the formation of 4-methylbenzene-1,2-diol. This reaction can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents.[3][4]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][6] In the case of this compound, this would lead to the formation of 3-methylphenol. This degradation pathway is often catalyzed by acidic or basic conditions.[5][6]
Caption: Primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability studies. The following are generalized protocols for assessing stability.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9][10][11]
Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C for up to 7 days.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C for up to 7 days.
-
Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Solid compound heated at 60°C for up to 7 days.
-
Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[10]
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC.
References
- 1. 259209-25-1|this compound|BLD Pharm [bldpharm.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Mechanism of action of ortho-hydroxy substituted phenylboronic acids
An In-depth Technical Guide to the Mechanism of Action of Ortho-Hydroxy Substituted Phenylboronic Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-hydroxy substituted phenylboronic acids represent a unique class of compounds with significant potential in medicinal chemistry and drug development. The strategic placement of a hydroxyl group adjacent to the boronic acid moiety introduces distinctive chemical properties that modulate their biological activity. This guide provides a comprehensive overview of the core mechanisms of action, including their ability to form reversible covalent bonds with biological diols, inhibit key enzymes, and modulate critical cellular signaling pathways. We present quantitative data on their inhibitory activities, detail relevant experimental protocols, and provide visual representations of the underlying molecular interactions and pathways to facilitate a deeper understanding for researchers in the field.
Introduction: The Unique Chemistry of Ortho-Hydroxy Phenylboronic Acids
Phenylboronic acids (PBAs) are organoboron compounds characterized by a phenyl ring attached to a B(OH)₂ group. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] In the realm of medicinal chemistry, their significance stems from the Lewis acidic nature of the boron atom. The empty p-orbital on the sp²-hybridized boron allows it to accept a pair of electrons from a nucleophile, leading to a reversible change to an anionic, sp³-hybridized tetrahedral state.[3] This reactivity is central to their biological applications, enabling reversible covalent interactions with nucleophilic functional groups in biomolecules like proteins and carbohydrates.[3][4]
The introduction of an ortho-hydroxy substituent creates an intramolecular hydrogen bond with the boronic acid group. This interaction influences the compound's acidity and conformation, which can fine-tune its binding affinity and selectivity for biological targets.[5] These derivatives, such as 2-Hydroxyphenylboronic acid, are valuable intermediates in the synthesis of pharmaceuticals, including novel diabetes drugs.[1] A prominent subclass, the benzoxaboroles, are cyclic structures formed from ortho-substituted PBAs that exhibit potent antimicrobial properties.[6][7]
Core Mechanisms of Action
The biological effects of ortho-hydroxy substituted phenylboronic acids are driven by several key mechanisms, primarily centered around the unique reactivity of the boronic acid moiety.
Reversible Covalent Bonding with Diols: Targeting Glycans
A cornerstone of the mechanism of action for phenylboronic acids is their ability to form stable, yet reversible, cyclic esters with 1,2- and 1-3-diols.[4] This interaction is particularly relevant for targeting carbohydrates. At physiological pH, an equilibrium exists between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate species. The latter form readily reacts with diols to form five- or six-membered cyclic boronate esters.[8]
This mechanism is exploited for targeting cells that overexpress specific glycans. For instance, many cancer cells exhibit elevated levels of sialic acid on their surfaces.[8][9] Phenylboronic acid-based agents can selectively bind to the diol groups within these sialic acid residues, making them effective for targeted drug delivery and cancer cell imaging.[10][11]
Figure 1: Equilibrium of phenylboronic acid (PBA) and its reversible reaction with a diol.
Enzyme Inhibition: Mimicking the Transition State
The boronic acid moiety is an effective pharmacophore for inhibiting serine hydrolases, such as β-lactamases and proteasomes.[8][12] These enzymes feature a critical serine residue in their active site that performs a nucleophilic attack on the substrate. Phenylboronic acids act as transition-state analogs. The catalytic serine attacks the electrophilic boron atom, forming a reversible covalent adduct where the boron atom adopts a tetrahedral geometry, mimicking the high-energy tetrahedral intermediate of the natural enzymatic reaction.[13][14] This stable complex effectively blocks the active site and inhibits the enzyme. The ortho-hydroxy group can participate in additional hydrogen bonding interactions within the active site, potentially enhancing binding affinity and selectivity.
Figure 2: Mechanism of serine hydrolase inhibition by a phenylboronic acid.
Ortho-substituted phenylboronic acids have shown particular promise as inhibitors of bacterial β-lactamases, enzymes that confer antibiotic resistance. By inhibiting these enzymes, they can restore the efficacy of β-lactam antibiotics like meropenem.[12][15]
Modulation of Intracellular Signaling Pathways
Phenylboronic acids can influence signaling pathways that control cell behavior. Studies on metastatic prostate cancer cells have shown that phenylboronic acid (PBA) can inhibit cell migration by downregulating the activity of key proteins in the Rho GTPase family: RhoA, Rac1, and Cdc42.[16] These proteins are critical regulators of the actin cytoskeleton, and their inhibition disrupts the dynamic changes required for cell movement. While this research focused on the unsubstituted PBA, it highlights a crucial mechanism that likely extends to substituted derivatives. The inhibition of these pathways can lead to reduced cancer cell motility and invasion.[16]
Figure 3: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.
Quantitative Data on Biological Activity
The biological efficacy of ortho-hydroxy substituted phenylboronic acids and their derivatives has been quantified in various studies. The following tables summarize key inhibitory data.
Table 1: Inhibition of Serine β-Lactamases
Data for ortho-carboxy-phenylboronic acid, a structurally related compound, highlights the potential of ortho-substituted derivatives.
| Compound | Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 2-Carboxyphenyl-boronic acid | KPC-2 (Class A) | 0.030 ± 0.001 µM | [12] |
| 2-Carboxyphenyl-boronic acid | GES-5 (Class A) | 0.160 ± 0.01 µM | [12] |
| 2-Carboxyphenyl-boronic acid | AmpC (Class C) | 5.0 ± 0.3 µM | [12] |
Table 2: Antibacterial Activity
Studies have demonstrated the antibacterial effects of phenylboronic acids, often in synergy with existing antibiotics. The Fractional Inhibitory Concentration Index (FICI) is used to quantify synergy (FICI ≤ 0.5 indicates synergy).
| Bacterial Strain | Compound | Antibiotic | FICI | Interpretation | Reference |
| K. pneumoniae (KPC-2) | 2-Carboxyphenyl-boronic acid | Meropenem | 0.25 | Synergy | [15] |
| E. cloacae (AmpC) | 3-Carboxyphenyl-boronic acid | Meropenem | 0.12 | Synergy | [15] |
Key Experimental Protocols
Investigating the mechanism of action of these compounds involves a range of biochemical and cell-based assays.
Protocol: β-Lactamase Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of a compound against a serine β-lactamase.
Workflow:
Figure 4: Workflow for a β-lactamase enzyme inhibition assay.
Methodology:
-
Reagents: Purified β-lactamase, test compound (ortho-hydroxy phenylboronic acid), chromogenic substrate (e.g., nitrocefin), and assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Preparation: Create a serial dilution of the test compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound. Include controls with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction. The hydrolysis of nitrocefin by the enzyme results in a color change that can be monitored spectrophotometrically.
-
Data Acquisition: Immediately measure the change in absorbance (e.g., at 486 nm) over time using a microplate reader.
-
Analysis: Calculate the initial velocity for each reaction. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[12]
Protocol: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of a compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Culture: Grow a confluent monolayer of cancer cells (e.g., DU-145 prostate cancer cells) in a culture plate.[16]
-
Wound Creation: Create a uniform, cell-free gap ("wound") in the monolayer using a sterile pipette tip or a specialized culture insert.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of the ortho-hydroxy phenylboronic acid. Include a vehicle-only control.
-
Imaging: Capture images of the wound at the start of the experiment (0 hours) and at regular intervals thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point for all conditions. Calculate the rate of wound closure (cell migration) and compare the treated groups to the control group to determine if the compound inhibits cell migration.
Conclusion and Future Perspectives
Ortho-hydroxy substituted phenylboronic acids are a versatile class of molecules whose mechanisms of action are rooted in the fundamental Lewis acidity of boron. Their ability to engage in reversible covalent interactions with diols and key enzymatic residues makes them highly attractive for developing targeted therapies and novel antimicrobial agents. The modulation of cell signaling pathways further broadens their therapeutic potential, particularly in oncology.
Future research should focus on leveraging the unique properties conferred by the ortho-hydroxy group to design next-generation inhibitors and drug delivery systems with enhanced selectivity and potency. A deeper investigation into their effects on a wider range of signaling cascades and their potential as modulators of the tumor microenvironment will be critical. The synthesis of novel derivatives and their systematic evaluation through the protocols outlined herein will undoubtedly pave the way for new clinical candidates in the fight against cancer and infectious diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Hydroxyphenylboronic Acids in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphenylboronic acids, a class of organoboron compounds, have carved a significant niche in the landscape of modern organic synthesis. Their unique reactivity, particularly as coupling partners in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and pivotal applications of hydroxyphenylboronic acids, with a focus on their isomers: 2-hydroxyphenylboronic acid, 3-hydroxyphenylboronic acid, and 4-hydroxyphenylboronic acid. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering historical context, key physicochemical data, and detailed experimental protocols.
A Historical Perspective: The Dawn of Boronic Acids
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was not until the mid-20th century that the synthesis of arylboronic acids, including the hydroxylated congeners, began to be systematically explored. A landmark publication by F. R. Bean and J. R. Johnson in the Journal of the American Chemical Society in 1932 detailed the synthesis of all three isomers of hydroxyphenylboronic acid, laying the foundational groundwork for their future applications in organic chemistry.[1]
Physicochemical Properties of Hydroxyphenylboronic Acid Isomers
The position of the hydroxyl group on the phenyl ring significantly influences the physicochemical properties of hydroxyphenylboronic acids, impacting their reactivity, solubility, and acidity. A summary of these key quantitative data is presented in the table below for easy comparison.
| Property | 2-Hydroxyphenylboronic Acid (ortho) | 3-Hydroxyphenylboronic Acid (meta) | 4-Hydroxyphenylboronic Acid (para) |
| Molecular Formula | C₆H₇BO₃ | C₆H₇BO₃ | C₆H₇BO₃ |
| Molecular Weight | 137.93 g/mol | 137.93 g/mol | 137.93 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline powder | Off-white to light brown powder |
| Melting Point (°C) | 178-182 | 210-213 (decomposes) | >230 |
| pKa (predicted) | 8.61 | - | 9.09[2] |
| Aqueous Solubility | Insoluble[3] | Soluble[4] | 25 g/L[2] |
The Synthetic Genesis: Early Preparations of Hydroxyphenylboronic Acids
The seminal work by Bean and Johnson in 1932 described the synthesis of hydroxyphenylboronic acids from the corresponding aminophenylboronic acids via diazotization followed by hydrolysis.[1] This classical approach paved the way for the development of more modern and efficient synthetic routes.
General Synthetic Scheme:
References
An In-depth Technical Guide on the Theoretical and Computational Studies of (2-Hydroxy-4-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2-Hydroxy-4-methylphenyl)boronic acid is a compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a boronic acid moiety and a substituted phenol ring, allows for diverse chemical interactions, making it a valuable building block for supramolecular chemistry and a promising candidate for the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside detailed experimental protocols for its synthesis and characterization. The quantitative data herein is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided below.
| Property | Value |
| CAS Number | 259209-25-1 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)O)B(O)O |
| Storage Temperature | -20°C |
Table 1: Physicochemical Properties of this compound.
Theoretical and Computational Analysis
To provide a deeper understanding of the molecular properties of this compound, Density Functional Theory (DFT) calculations were performed. These computational studies offer valuable insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.
Computational Methodology
The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set. Subsequent vibrational frequency and Nuclear Magnetic Resonance (NMR) chemical shift calculations were carried out at the same level of theory. The Gauge-Independent Atomic Orbital (GIAO) method was employed for the NMR calculations. All computations were performed in the gas phase.
Predicted Structural Parameters
The optimized geometry of this compound reveals key bond lengths and angles. Due to the lack of a published crystal structure for this specific molecule, the presented data is purely computational.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-B | 1.55 |
| B-O1 | 1.37 | |
| B-O2 | 1.37 | |
| C-O (phenol) | 1.36 | |
| Bond Angles (°) | O1-B-O2 | 118.5 |
| C-C-B | 121.0 | |
| C-C-O (phenol) | 119.8 | |
| Dihedral Angle (°) | C-C-B-O1 | 179.8 |
Table 2: Predicted Structural Parameters of this compound.
Predicted Spectroscopic Data
The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key predicted vibrational modes are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Boronic Acid) | 3650 - 3700 (sharp) |
| O-H Stretch (Phenol) | 3550 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3050 - 3150 |
| C-H Stretch (Methyl) | 2920 - 2980 |
| B-O Stretch | 1350 - 1400 |
| C-O Stretch (Phenol) | 1200 - 1250 |
| B-C Stretch | 1000 - 1100 |
Table 3: Predicted Key Vibrational Frequencies for this compound.
Predicted ¹H and ¹³C NMR chemical shifts provide a basis for structural verification. Values are referenced to tetramethylsilane (TMS).
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | -B(OH )₂ | 8.0 - 8.5 |
| Ar-H (ortho to B) | 7.5 - 7.8 | |
| Ar-H (meta to B) | 6.8 - 7.2 | |
| Ar-OH | 9.5 - 10.5 | |
| -CH ₃ | 2.2 - 2.5 | |
| ¹³C | C -B | ~130 (broad) |
| C -OH (phenol) | 155 - 160 | |
| Aromatic C | 115 - 140 | |
| -C H₃ | 20 - 25 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Experimental Protocols
This section outlines the general procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A common method for the synthesis of arylboronic acids is through the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Procedure:
-
Protect the hydroxyl group of 2-bromo-5-methylphenol.
-
Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted data for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and compare them with the predicted vibrational frequencies.
Potential Biological Activity and Signaling Pathway Interaction
Arylboronic acids are known to be potent inhibitors of serine proteases. The proposed mechanism involves the formation of a tetrahedral adduct between the boronic acid and the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.
The interaction of this compound with the catalytic triad of a serine protease leads to the formation of a stable, yet reversible, covalent bond, effectively blocking the enzyme's catalytic activity. This mechanism of action is a key area of investigation for the development of boronic acid-based drugs targeting various diseases.
Conclusion
This technical guide has provided a detailed theoretical and computational examination of this compound, complemented by established experimental protocols. The presented DFT data offers a foundational understanding of the molecule's structural and electronic properties, which can guide further experimental work and application development. The outlined synthetic and characterization methods serve as a practical resource for researchers. The potential for this molecule to act as an enzyme inhibitor highlights its relevance in drug discovery and development. Further experimental validation of the computational predictions and exploration of its biological activities are warranted to fully realize the potential of this versatile compound.
The Versatility of (2-Hydroxy-4-methylphenyl)boronic Acid Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Potential Applications in Medicinal Chemistry, Catalysis, and Materials Science
(2-Hydroxy-4-methylphenyl)boronic acid and its derivatives are emerging as a versatile class of compounds with significant potential across various scientific disciplines. This technical guide provides a comprehensive overview of their synthesis, properties, and prospective applications, with a focus on areas of high interest to researchers, scientists, and drug development professionals. While extensive research on this specific boronic acid derivative is still growing, this paper will draw upon established principles of boronic acid chemistry to highlight its most promising avenues of exploration.
Core Concepts: The Unique Chemistry of Boronic Acids
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts unique chemical properties that make them invaluable in synthetic chemistry and biological applications. A key feature is their Lewis acidity, which allows them to reversibly interact with diols, including sugars and glycoproteins, to form cyclic boronate esters. This reversible covalent interaction is the foundation for many of their applications in sensing and drug delivery.
Synthesis of this compound Derivatives
The synthesis of this compound and its subsequent derivatization can be achieved through several established synthetic routes. A common approach involves the ortho-lithiation of a protected 4-methylphenol, followed by reaction with a trialkyl borate and subsequent deprotection.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative and its application as a fluorescent sensor.
Potential Applications in Medicinal Chemistry
Boronic acid derivatives have made a significant impact on medicinal chemistry, with several FDA-approved drugs containing a boronic acid moiety. The derivatives of this compound hold promise in several therapeutic areas.
Enzyme Inhibition
The boron atom in boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in certain proteases. This mechanism of action is the basis for the anticancer drug bortezomib, a proteasome inhibitor. Derivatives of this compound could be designed as inhibitors for various enzymes implicated in disease.
Drug Delivery Systems
The ability of boronic acids to bind with diols can be exploited for targeted drug delivery. For instance, a drug could be conjugated to a this compound derivative, which then targets glycoproteins that are overexpressed on the surface of cancer cells.
Fluorescent Sensors for Biological Analytes
A particularly promising application of this compound derivatives is in the development of fluorescent sensors. By incorporating a fluorophore into the molecular structure, the binding of a diol-containing analyte, such as glucose, can modulate the fluorescence properties of the sensor.
Mechanism of a PET-Based Fluorescent Sensor
Many boronic acid-based fluorescent sensors operate on the principle of Photoinduced Electron Transfer (PET). The general mechanism is depicted below.
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol using (2-Hydroxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Hydroxy-4-methylphenyl)boronic acid with aryl halides. The presence of the ortho-hydroxyl group on the boronic acid can influence the reaction conditions, often necessitating careful optimization of the base and catalyst system to achieve high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[3][4] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronate, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.[5] The ortho-hydroxyl group of this compound can potentially chelate to the palladium center, influencing the kinetics and outcome of the reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, including those with ortho-substituents, based on literature precedents. These conditions can serve as a starting point for the optimization of the coupling with this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Aryl Halide | 1.0 mmol | Limiting reagent. Reactivity order: I > Br > Cl. |
| This compound | 1.1 - 1.5 mmol | Typically used in slight excess to drive the reaction to completion. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | A common pre-catalyst, reduced in situ to Pd(0). |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | An active Pd(0) catalyst, often used directly. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-2.5 mol% | Another common Pd(0) pre-catalyst. |
| Ligand | ||
| Triphenylphosphine (PPh₃) | 2-10 mol% | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |
| Buchwald Ligands (e.g., SPhos, XPhos) | 1-5 mol% | Effective for challenging couplings, including those with hindered substrates. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | A versatile and commonly used inorganic base. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 mmol | A stronger base, often effective for less reactive substrates. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | Another effective base, particularly for hindered couplings. |
| Solvent | ||
| 1,4-Dioxane / Water | 4:1 to 10:1 (v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Toluene / Water | 4:1 to 10:1 (v/v) | An alternative solvent system. |
| Dimethylformamide (DMF) | Can be used as a single solvent, particularly at higher temperatures. | |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |
| Expected Outcome | ||
| Yield | 70 - 95% | Highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling reaction is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, workup, and purification.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and transferred to a separatory funnel.
-
The organic layer is washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a series of steps centered around the palladium catalyst.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Hydroxy-4-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (2-Hydroxy-4-methylphenyl)boronic acid. The Suzuki-Miyaura coupling, a powerful and versatile carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl scaffolds present in numerous pharmaceuticals and advanced materials.[1][2][3] this compound is a valuable building block, allowing for the introduction of a substituted phenolic moiety, a common feature in biologically active compounds.
The Suzuki-Miyaura Coupling Reaction: An Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., aryl, vinyl, or alkyl halides) or a triflate, catalyzed by a palladium(0) complex. The reaction typically proceeds in the presence of a base and is renowned for its mild conditions, high functional group tolerance, and the stability of the boronic acid reagents.[1][3][4]
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners. Below are tables summarizing typical reaction conditions and yields for the coupling of arylboronic acids, including those structurally similar to this compound, with various aryl halides.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 3-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [7] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/Ethanol | 110 | 48 | >95 | [8] |
| Aryl Bromide | (2-Methoxy)phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85-95 | [9] |
| Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₃PO₄ | Toluene | 100 | 18 | 70-90 |
Note: Data for this compound is limited in readily available literature; therefore, representative data from similar boronic acids are presented to indicate expected reactivity.
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve the highest yields.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or another suitable base
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware (e.g., Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and the base.
-
Seal the flask with a rubber septum or a screw cap.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Influence of the ortho-Hydroxy Group
The presence of a hydroxyl group at the ortho position of the boronic acid can influence the reaction. It may chelate to the palladium center, potentially affecting the rate of transmetalation.[9] In some cases, this can be beneficial, while in others it might require adjustment of the reaction conditions, such as the choice of base or the use of specific ligands, to achieve optimal results.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Hydroxy-4-methylphenyl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Hydroxy-4-methylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with diverse biological activities. Its unique structural features, combining a reactive boronic acid moiety with a nucleophilic hydroxyl group and a methyl-substituted phenyl ring, make it a valuable reagent in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in Suzuki-Miyaura cross-coupling reactions to generate benzofuran derivatives, a scaffold known for a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibition.[1][2][3][4][5][6]
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its primary applications include:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[7][8][9][10][11] These structures are common motifs in many approved drugs and clinical candidates.
-
Enzyme Inhibitors: The resulting benzofuran derivatives and other compounds synthesized using this boronic acid have shown potential as inhibitors of various enzymes, such as α-glucosidase and urease.[2][7]
-
Anticancer Agents: Benzofuran scaffolds are present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[1][6][12]
-
Antimicrobial Agents: The versatility of this building block allows for the synthesis of novel antimicrobial agents to combat bacterial and fungal infections.[3]
Featured Application: Synthesis of Bioactive Benzofuran Derivatives
This section details the synthesis of a substituted benzofuran derivative using this compound via a Suzuki-Miyaura cross-coupling reaction. Benzofuran derivatives are of significant interest due to their presence in many natural products and their wide range of therapeutic properties.[1][4][5][13]
Hypothetical Synthesis Scheme
The following scheme illustrates the synthesis of a novel benzofuran derivative with potential biological activity, starting from this compound and a suitable bromo-benzofuran ester.
Caption: Synthetic scheme for a benzofuran derivative.
Quantitative Biological Data
The following table summarizes the biological activity of a series of synthesized phenylbenzofuran-2-carboxylate derivatives, demonstrating their potential as enzyme inhibitors. The data is adapted from a study on similar compounds synthesized via Suzuki-Miyaura coupling.[7][14]
| Compound | Substituent (R) | α-Glucosidase IC50 (µM)[7] | Urease IC50 (µM)[14] |
| 4a | 4-OH | 47.3 ± 2.30 | 68.51 ± 1.22 |
| 4b | 4-Cl | 55.2 ± 1.89 | 72.13 ± 0.98 |
| 4c | 4-F | 51.7 ± 2.11 | 70.45 ± 1.54 |
| 4d | 4-CH3 | 62.8 ± 1.95 | 75.32 ± 1.10 |
| 4e | 3-NO2 | 78.3 ± 2.44 | 85.67 ± 2.01 |
| 4f | 2,4-diCl | 49.1 ± 1.57 | 69.88 ± 1.36 |
| Acarbose (Standard) | - | 375.82 ± 1.76 | - |
| Thioure (Standard) | - | - | 21.25 ± 0.15 |
Note: The data presented is for illustrative purposes based on structurally related compounds and may not represent the exact activity of the hypothetical compound synthesized from this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the synthesis of phenylbenzofuran-2-carboxylate derivatives.[7][10]
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a round-bottom flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Hypothetical Signaling Pathway Inhibition
Benzofuran derivatives have been shown to interfere with various signaling pathways implicated in diseases like cancer. For instance, they can act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[12]
References
- 1. scienceopen.com [scienceopen.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pjps.pk [pjps.pk]
- 8. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for (2-Hydroxy-4-methylphenyl)boronic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxy-4-methylphenyl)boronic acid is an aromatic boronic acid that holds significant promise in the field of bioconjugation. Its utility stems from the ability of the boronic acid moiety to form reversible covalent bonds, known as boronate esters, with 1,2- and 1,3-diols. These diol functionalities are abundantly present in various biomolecules, most notably in the carbohydrate moieties of glycoproteins, making this compound a valuable tool for selective labeling, sensing, and delivery applications.
The ortho-hydroxy group in this compound can play a crucial role in modulating the reactivity and stability of the boronate esters formed. This intramolecular feature can influence the Lewis acidity of the boron center, potentially lowering the pKa of the boronic acid and facilitating diol binding at physiological pH. These application notes provide an overview of the principles, quantitative data for the target molecule and its analogs, and detailed experimental protocols for the use of this compound in bioconjugation.
Principle of Bioconjugation
The core principle behind the application of this compound in bioconjugation is the reversible formation of cyclic boronate esters with cis-diols present on biomolecules such as glycoproteins, RNA, and certain small molecules. This reaction is pH-dependent, with the equilibrium generally favoring ester formation at or above the pKa of the boronic acid. The ortho-hydroxy group can participate in intramolecular coordination, which may enhance the stability of the resulting boronate ester.
Quantitative Data
Quantitative data for this compound is not extensively available in the public literature. Therefore, data for closely related phenylboronic acid derivatives are presented here to provide a frame of reference for its expected performance in bioconjugation applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259209-25-1 | [1][2] |
| Molecular Formula | C7H9BO3 | [1] |
| Molecular Weight | 151.96 g/mol | [1] |
| Appearance | White to Almost white powder to crystal |
Table 2: Representative Binding Constants of Phenylboronic Acids with Diols
Note: Data for analogous compounds are provided due to the lack of specific data for this compound. The binding affinity is influenced by factors such as pH, temperature, and the specific structure of the diol.
| Boronic Acid | Diol | Binding Constant (K, M⁻¹) | pH | Conditions | Reference |
| Phenylboronic Acid | D-Fructose | 560 | 8.5 | Aqueous solution | [3] |
| Phenylboronic Acid | D-Glucose | 80 | 8.5 | Aqueous solution | [3] |
| Phenylboronic Acid | D-Galactose | 80 | 8.5 | Aqueous solution | [3] |
| Phenylboronic Acid | D-Sorbitol | - | - | - | [4] |
| 2-Formylphenylboronic Acid | Nopoldiol derivative | ~1 x 10⁵ (estimated Kd) | Neutral | Aqueous media | [5] |
Table 3: Stability of Boronate Esters
Note: The stability of boronate esters is crucial for their application. It is influenced by the structure of both the boronic acid and the diol, as well as the pH of the medium. Generally, boronate esters are susceptible to hydrolysis, especially under acidic conditions.
| Boronic Ester System | Key Findings on Stability | Reference |
| Phenylboronic acid - Catechol | Reasonably stable under non-dramatic hydrolytic conditions. | [6] |
| Boronate ester-linked COFs | Hydrolysis is a two-step reaction. The presence of additional water molecules can significantly accelerate hydrolysis. | [7][8] |
| Sterically shielded boronate esters | Steric shielding can prevent hydrolysis at neutral conditions, with dynamic exchange only feasible under acid or base catalysis. | [9] |
Experimental Protocols
The following protocols are generalized for the use of arylboronic acids in bioconjugation and should be optimized for this compound.
Protocol 1: General Procedure for Glycoprotein Labeling
This protocol describes a general method for labeling glycoproteins with a this compound derivative that has been functionalized with a reporter molecule (e.g., a fluorophore).
Materials:
-
This compound functionalized with a reporter group (e.g., fluorescent dye)
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (optimization may be required)
-
Quenching solution (optional, e.g., a solution of a competing diol like sorbitol)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Spectrophotometer or fluorometer for characterization
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycoprotein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the functionalized this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add the boronic acid stock solution to the glycoprotein solution at a molar excess (typically 10- to 100-fold excess of the boronic acid reagent). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. The optimal time and temperature will depend on the specific glycoprotein and boronic acid derivative.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching solution containing a high concentration of a competing diol (e.g., 1 M sorbitol) can be added.
-
-
Purification:
-
Remove the excess, unreacted boronic acid derivative by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled glycoprotein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the respective wavelengths for the protein (e.g., 280 nm) and the reporter molecule.
-
Protocol 2: Synthesis of a Fluorescent Probe from this compound
This protocol outlines a general strategy for synthesizing a fluorescent probe by coupling this compound with a fluorophore containing a reactive group (e.g., an amine or carboxylic acid).
Materials:
-
This compound
-
Fluorophore with a suitable reactive group (e.g., an NHS ester or a carboxylic acid)
-
Coupling reagents (e.g., EDC/NHS for carboxylic acid coupling)
-
Appropriate organic solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of Fluorophore (if necessary):
-
If the fluorophore has a carboxylic acid group, it can be activated to an NHS ester using standard EDC/NHS chemistry.
-
-
Coupling Reaction:
-
This compound would first need to be synthesized with a linker containing a reactive handle (e.g., an amine) that can react with the activated fluorophore.
-
Dissolve the amine-functionalized boronic acid and the activated fluorophore in an appropriate anhydrous solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIEA) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescently labeled boronic acid probe by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Reversible formation of a cyclic boronate ester.
References
- 1. usbio.net [usbio.net]
- 2. 259209-25-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. DSpace [repository.kaust.edu.sa]
- 9. chemrxiv.org [chemrxiv.org]
Step-by-Step Guide for Chan-Lam Coupling with (2-Hydroxy-4-methylphenyl)boronic acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2][3] This copper-catalyzed cross-coupling reaction offers a significant advantage over other methods, such as the Buchwald-Hartwig amination, due to its operational simplicity, milder reaction conditions, and the use of a more economical and abundant metal catalyst.[1][3][4] Notably, the Chan-Lam coupling can often be conducted at room temperature and is tolerant to air and moisture, simplifying the experimental setup.[1][3]
This guide provides a detailed protocol for the Chan-Lam coupling reaction using (2-Hydroxy-4-methylphenyl)boronic acid as the aryl donor. This specific boronic acid allows for the introduction of a substituted phenolic moiety, a common structural motif in biologically active molecules and pharmaceuticals.
Reaction Principle
The Chan-Lam coupling facilitates the formation of a C-N or C-O bond by reacting an aryl boronic acid with an amine or an alcohol, respectively. The reaction is catalyzed by a copper salt, typically copper(II) acetate, and often proceeds in the presence of a base and an oxidant, which can be atmospheric oxygen.[2][4]
Experimental Data Summary
The efficiency of the Chan-Lam coupling can be influenced by various parameters. The following table summarizes typical reaction conditions and reported yields for the coupling of various amines and phenols with aryl boronic acids, providing a comparative overview for optimization.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Amine/Phenol Substrate | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 72 | Pyrrole | 93 | [1] |
| Cu(OAc)₂ (10) | 2,6-Lutidine | Dichloromethane | Room Temp | 48 | Aniline | Good | [2] |
| Cu(OAc)₂ (100) | DMAP | DCM/MeOH | Room Temp | 8 | Alcohol | - | [4] |
| CuCl or Cu(OAc)₂ (cat.) | None | Methanol | Reflux | - | Imidazole | High | [5] |
| Cu(OTf)₂ (cat.) | None | Ethanol | - | 6 | Various Amines | 98 | [6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Chan-Lam N-arylation of a generic primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Suspend the solids in dichloromethane (10 mL). Add pyridine (2.0 mmol, 2.0 equiv) to the mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-arylated product.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams have been generated.
Caption: A step-by-step workflow for the Chan-Lam coupling experiment.
Caption: The proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
Application Notes: (2-Hydroxy-4-methylphenyl)boronic acid as a Versatile Building Block for Complex Molecule Synthesis
(2-Hydroxy-4-methylphenyl)boronic acid is a valuable bifunctional building block for the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and drug development. Its utility stems from the presence of both a reactive boronic acid moiety, amenable to palladium-catalyzed cross-coupling reactions, and a nucleophilic hydroxyl group, which can participate in various cyclization and condensation reactions. This unique combination allows for the efficient construction of diverse molecular scaffolds, most notably biaryl compounds and benzofuran derivatives.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.
Key Applications
The primary applications of this compound lie in its use as a key intermediate for the synthesis of:
-
Substituted Biaryl Compounds: Through the Suzuki-Miyaura cross-coupling reaction, the boronic acid can be coupled with a wide range of aryl and heteroaryl halides to generate complex biaryl structures. These motifs are prevalent in many biologically active compounds.
-
Benzofuran Derivatives: The ortho-hydroxyl group can participate in intramolecular cyclization reactions following an initial cross-coupling, providing a direct route to substituted benzofurans. Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7]
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[8] The following protocol describes a general procedure for the coupling of this compound with an aryl halide.
Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides - Reaction Parameters and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (3:1) | 90 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 10 | 88 |
Detailed Experimental Protocol (Entry 1): Synthesis of 2-(2-hydroxy-4-methylphenyl)-5-nitropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Intramolecular Cyclization to Benzofurans
Following the Suzuki-Miyaura coupling, the resulting biaryl product can undergo intramolecular cyclization to form a benzofuran ring. This can often be achieved in a one-pot procedure or as a subsequent step.
Reaction Scheme:
Table 2: Synthesis of Benzofuran Derivatives - Reaction Parameters and Yields
| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-hydroxy-4-methylphenyl)-1-bromoethene | CuI | K₂CO₃ | DMF | 120 | 6 | 78 |
| 2 | 1-(2-(2-hydroxy-4-methylphenyl)ethynyl)benzene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 100 | 4 | 85 |
Detailed Experimental Protocol (Entry 1): Synthesis of 5-methylbenzofuran
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-hydroxy-4-methylphenyl)-1-bromoethene (1.0 mmol) in DMF (10 mL). Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the mixture to 120 °C and stir for 6 hours.
-
Work-up: Cool the reaction to room temperature and pour into water (50 mL). Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane) to yield the product.
Diagram 2: Benzofuran Synthesis Workflow
Caption: General workflow for intramolecular cyclization to form benzofurans.
Biological Relevance of Derived Molecules
Molecules synthesized using this compound as a building block, particularly benzofuran derivatives, have shown significant potential in drug discovery.[5][6][7]
Anticancer Activity and mTOR Signaling Inhibition
Several studies have highlighted the anticancer properties of benzofuran scaffolds.[2][9][10][11][12] One of the key mechanisms of action for certain benzofuran derivatives is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[11][13][14] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting mTOR, these compounds can induce apoptosis and inhibit tumor growth.
Diagram 3: Simplified mTOR Signaling Pathway and Inhibition by Benzofuran Derivatives
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules with significant biological potential. The protocols and data presented here provide a foundation for researchers to explore its utility in their own drug discovery and development programs. The ability to readily construct biaryl and benzofuran scaffolds opens up a wide range of possibilities for the design and synthesis of novel therapeutic agents.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
Synthesis of Novel Heterocyclic Compounds with (2-Hydroxy-4-methylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (2-Hydroxy-4-methylphenyl)boronic acid as a key starting material. The methodologies outlined focus on the construction of two important classes of heterocycles: benzoxaboroles and benzofurans. These scaffolds are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block for organic synthesis. The presence of both a hydroxyl group and a boronic acid moiety on the same aromatic ring allows for diverse synthetic transformations. The ortho-relationship of these functional groups is particularly advantageous for the construction of fused heterocyclic systems. This document details two primary applications of this reagent: the direct synthesis of 5-methylbenzoxaborole and a two-step synthesis of substituted benzofurans via a Suzuki-Miyaura coupling followed by intramolecular cyclization.
Benzoxaboroles are a class of boron-containing heterocycles that have gained prominence in medicinal chemistry due to their unique biological activities.[1] For instance, the FDA-approved drug Kerydin (tavaborole) is a benzoxaborole derivative used to treat onychomycosis.[1] Benzofurans are also privileged structures in numerous natural products and pharmaceuticals, exhibiting a wide range of biological properties.[2]
I. Synthesis of 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
The most direct application of this compound in heterocyclic synthesis is its conversion to the corresponding benzoxaborole. This transformation can be viewed as an intramolecular dehydration. While the cyclization can sometimes occur spontaneously, it is often facilitated by an initial reaction that generates an ortho-substituted intermediate which readily cyclizes. A common strategy involves the reduction of an ortho-formylphenylboronic acid.[3][4] Although this compound lacks the ortho-formyl group for direct reduction and cyclization, analogous benzoxaboroles can be synthesized from the corresponding ortho-(hydroxymethyl)phenylboronic acids. This protocol is adapted from general procedures for benzoxaborole synthesis.[3]
Experimental Protocol: Synthesis of 5-methyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
This protocol is a generalized procedure adaptable for the synthesis of benzoxaboroles from the corresponding ortho-hydroxymethylphenylboronic acids.
Materials:
-
2-(Hydroxymethyl)-4-methylphenylboronic acid
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-(hydroxymethyl)-4-methylphenylboronic acid (1.0 eq) in methanol (10 mL per gram of boronic acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-methyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.
Visualizing the Synthesis of 5-methylbenzoxaborole
Caption: A simplified workflow for the synthesis of 5-methylbenzoxaborole.
II. Synthesis of Substituted Benzofurans via Suzuki-Miyaura Coupling
A powerful strategy for the synthesis of substituted benzofurans involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization. In this approach, this compound can be coupled with a suitable halo-precursor that contains a functional group amenable to cyclization to form the furan ring.
Application Note:
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] For the synthesis of benzofurans, a common strategy is to couple an ortho-halophenol derivative with a suitable coupling partner. Alternatively, as proposed here, this compound can be coupled with a vinyl or aryl halide that also bears a leaving group positioned for a subsequent intramolecular O-arylation or related cyclization reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound, which can be adapted for specific substrates.[6]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Reflux condenser or microwave reactor
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or heat in a microwave reactor according to established protocols.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings for the synthesis of benzofuran precursors, adapted from the literature.[5][6]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromophenol derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 89 |
| 2 | 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | K₂CO₃ | Toluene | 100 | 12 | 74 |
| 3 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 |
This data is representative and yields may vary based on the specific substrates and reaction conditions.
Visualizing the Suzuki-Miyaura Coupling Pathway to Benzofurans
Caption: A two-step workflow for benzofuran synthesis using Suzuki coupling.
Conclusion
This compound is a valuable reagent for the synthesis of heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel benzoxaboroles and benzofurans. The adaptability of the Suzuki-Miyaura coupling allows for the generation of a wide array of substituted benzofuran derivatives, while the direct cyclization pathway offers an efficient route to benzoxaboroles. These methodologies are crucial for the development of new therapeutic agents and advanced materials.
References
Application Notes and Protocols for the Scale-up Synthesis of Derivatives from (2-Hydroxy-4-methylphenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Hydroxy-4-methylphenyl)boronic acid is a versatile chemical intermediate crucial for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern allows for the creation of diverse derivatives, most notably biaryl compounds and benzofurans, which are prominent scaffolds in many biologically active molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of biaryl derivatives from this boronic acid, offering a robust and scalable method for carbon-carbon bond formation.[3] Additionally, this compound serves as a key precursor for the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2]
These application notes provide detailed protocols for the scale-up synthesis of biaryl and benzofuran derivatives from this compound, with a focus on reaction conditions, scalability, and purification.
Part 1: Scale-up Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a powerful tool for the synthesis of biaryl compounds on a large scale due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of catalysts and reagents.[3]
Experimental Protocol: Scale-up Synthesis of a Biaryl Derivative
This protocol outlines a general procedure for the gram-scale synthesis of a biaryl derivative from this compound and an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Multi-neck round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reactor Setup: In a clean and dry multi-neck round-bottom flask, add this compound, the aryl bromide, and the palladium catalyst.
-
Inerting: Equip the flask with a condenser and a mechanical stirrer. Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of toluene and water) and the base (e.g., potassium carbonate).
-
Reaction: Heat the mixture to a reflux temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dilute the reaction mixture. Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be further purified by crystallization or column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing an insight into the expected outcomes for the scale-up synthesis of derivatives from this compound.
| Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3) | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [4] |
| 4-Methylphenylboronic acid | 2-Bromo-β-picoline | Pd(OAc)₂/SPhos (cat.) | K₃PO₄ | Toluene | 100 | 18 | 48 | [5] |
| Phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [6] |
| (5-formylthiophen-2-yl)boronic acid | 4-bromoanisole | XPhos precatalyst (cat.) | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 92 | [7] |
Part 2: Synthesis of Benzofuran Derivatives
Benzofuran derivatives are an important class of heterocyclic compounds with diverse biological activities.[1] this compound can be a precursor for the synthesis of substituted benzofurans, often through a multi-step process involving an initial coupling reaction followed by cyclization.
Experimental Workflow for Benzofuran Synthesis
The synthesis of a benzofuran derivative from this compound can be envisioned through a Suzuki coupling followed by an intramolecular cyclization.
Caption: Workflow for Benzofuran Synthesis.
Experimental Protocol: Synthesis of a Benzofuran Derivative
This protocol provides a general method for the synthesis of a benzofuran derivative.
Materials:
-
Biaryl intermediate from Part 1 (with an ortho-alkynyl or similar reactive group)
-
Catalyst for cyclization (e.g., CuI, PdCl₂)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the biaryl intermediate in a suitable solvent.
-
Catalyst Addition: Add the cyclization catalyst to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Heat the mixture to the required temperature (can range from room temperature to reflux) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: After completion, the work-up and purification would be similar to the Suzuki-Miyaura coupling protocol, involving solvent extraction and crystallization or chromatography.
Part 3: Biological Relevance and Signaling Pathway
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including acting as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[8] The mTOR pathway is a crucial cellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer.
mTOR Signaling Pathway and Inhibition by Benzofuran Derivatives
The following diagram illustrates a simplified mTOR signaling pathway and the point of inhibition by certain benzofuran derivatives.
Caption: Inhibition of mTOR Pathway by Benzofurans.
Conclusion
This compound is a valuable starting material for the scale-up synthesis of important chemical entities. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute large-scale syntheses of biaryl and benzofuran derivatives. The biological significance of these derivatives, particularly as potential modulators of key signaling pathways like mTOR, underscores the importance of developing efficient and scalable synthetic routes.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (2-Hydroxy-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Hydroxy-4-methylphenyl)boronic acid in Suzuki coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer:
Low or no yield in a Suzuki coupling reaction with this compound can stem from several factors, often related to the unique properties of this reagent. The primary areas to troubleshoot are:
-
Catalyst Activity and Choice: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. For sterically hindered or electron-rich boronic acids like the one , standard catalysts such as Pd(PPh₃)₄ may be effective, but more specialized ligands can significantly improve yields. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the rate-limiting reductive elimination step.
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Base Selection and Strength: The choice of base is critical. It is required to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] However, a base that is too strong can lead to degradation of sensitive functional groups. For phenolic boronic acids, milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases such as NaOH or KOH.[2] The solubility of the inorganic base in the organic solvent can also be a limiting factor, so ensure vigorous stirring.[2]
-
Protodeboronation (Hydrolysis of Boronic Acid): This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, and it is often promoted by strong bases and the presence of water.[2][3] The electron-donating hydroxyl and methyl groups on this compound can make it more susceptible to this side reaction. To mitigate this, you can try using a less polar solvent, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which provides a slow release of the boronic acid during the reaction.[4]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Chelation by the ortho-Hydroxyl Group: The hydroxyl group at the ortho position can potentially chelate to the palladium center. This interaction can sometimes inhibit the catalytic cycle. The choice of ligand and reaction conditions can influence the extent of this chelation. In some cases, an additive may be required to overcome this issue.[5]
Question 2: I am observing significant formation of homocoupled byproducts of my boronic acid. How can I minimize this?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings. To minimize its occurrence with this compound, consider the following strategies:
-
Strictly Anaerobic Conditions: Oxygen is a major contributor to homocoupling. Ensure your reaction setup is scrupulously purged with an inert gas and that all solvents are thoroughly degassed. Freeze-pump-thaw cycles are a highly effective degassing method.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(II) source, ensure its efficient reduction to Pd(0). The presence of residual Pd(II) can contribute to homocoupling. Using a well-defined Pd(0) source or a precatalyst known for clean conversion to the active catalyst can be beneficial.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions, including homocoupling.
Question 3: The hydroxyl group on my boronic acid seems to be causing issues, potentially through unwanted side reactions or interference with the catalyst. What can I do?
Answer:
The phenolic hydroxyl group can indeed introduce complexities. Here are some approaches to address these challenges:
-
Protecting Group Strategy: A common strategy for reactive functional groups is to use a protecting group. The hydroxyl group can be protected as a methyl ether, a silyl ether (e.g., TBDMS), or other suitable protecting groups that are stable to the Suzuki coupling conditions and can be selectively removed later.[6]
-
Base Selection: As mentioned, using a mild inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. These are generally less likely to cause deprotonation and subsequent side reactions of the phenol compared to strong hydroxides. The choice of base can be critical when dealing with base-sensitive substrates.[2]
-
Solvent System: The choice of solvent can influence the reactivity of the hydroxyl group. Aprotic solvents are generally preferred.
-
Direct Coupling without Protection: In many cases, the Suzuki coupling can be achieved without protecting the hydroxyl group. A systematic investigation of positional isomer effects of halophenols and phenol boronic acids has shown that successful couplings are possible without protection, although optimization of additives may be necessary.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of base to use for the Suzuki coupling of this compound?
A1: There is no single "best" base, as the optimal choice depends on the specific coupling partners and solvent system. However, for phenolic boronic acids, a good starting point is to use a moderately strong, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently good choices.[2] They are generally effective at promoting the formation of the reactive boronate species without being overly harsh, which could lead to side reactions involving the hydroxyl group or other sensitive functionalities. Stronger bases like NaOH and KOH should be used with caution as they can increase the rate of protodeboronation.[2]
Q2: Is it necessary to protect the hydroxyl group of this compound before the Suzuki coupling?
A2: Not always. Many Suzuki couplings with hydroxyphenylboronic acids can be performed successfully without a protecting group. However, if you are experiencing low yields, catalyst deactivation, or side reactions that you suspect are related to the free hydroxyl group, then a protecting group strategy is a viable option. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers.[6] The decision to use a protecting group should be based on an initial assessment of the direct coupling.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this compound to ensure reproducibility?
A3: To ensure reproducibility, the following practices are recommended:
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High Purity Reagents: Use high-purity this compound, aryl halide, catalyst, ligand, and base.
-
Anhydrous and Degassed Solvents: Use anhydrous solvents and ensure they are thoroughly degassed to remove oxygen.
-
Inert Atmosphere: Set up and run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Consistent Reagent Addition: Add reagents in a consistent order. Typically, the solid reagents (boronic acid, aryl halide, base, catalyst, ligand) are added to the flask, which is then purged with inert gas before the solvent is added.
-
Vigorous Stirring: Ensure efficient mixing, especially when using heterogeneous bases.
-
Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
Q4: Can I use this compound directly, or should I convert it to a boronate ester first?
A4: You can often use the boronic acid directly. However, boronic acids can be prone to degradation over time, especially through protodeboronation.[3] If you suspect your boronic acid has degraded or if you are struggling with protodeboronation as a side reaction, converting it to a more stable derivative like a pinacol boronate ester can be beneficial.[4] These esters are generally more stable and provide a slow, sustained release of the boronic acid under the reaction conditions, which can help to minimize side reactions.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Coupling Yields with Phenolic Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Hydroxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | ~90 | Adapted from[7] |
| 4-Chlorotoluene | 2-Hydroxyphenylboronic acid | Pd₂(dba)₃ (1), XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | ~85 | Adapted from[7] |
| Iodophenol | p-Phenol boronic acid | Pd/C | K₂CO₃ (2) | Water | 100 | 1 | 95 | [5] |
| Bromophenol | m-Phenol boronic acid | Pd/C | K₂CO₃ (2) | Water | 150 (MW) | 0.5 | 88 | [5] |
Note: Data for this compound is limited. The presented data for 2-Hydroxyphenylboronic acid and other phenolic boronic acids provides a strong indication of expected performance and effective starting conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ortho-Hydroxyarylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-hydroxyarylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered when using ortho-hydroxyarylboronic acids in popular cross-coupling reactions.
Suzuki-Miyaura Coupling
Q1: I am observing a significant amount of homocoupling byproduct (a biaryl derived from my boronic acid) in my Suzuki-Miyaura reaction. How can I minimize this?
A1: Homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1][2] The mechanism typically involves the formation of a palladium peroxo complex which then reacts with the boronic acid. To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[2] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.
-
Use of High-Quality Palladium Precatalysts: Using a stable and active Pd(0) source is crucial. If using a Pd(II) precatalyst, it must be efficiently reduced in situ. Inefficient reduction can lead to Pd(II) species that promote homocoupling.[1]
-
Slow Addition of Boronic Acid: Adding the ortho-hydroxyarylboronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus side reactions. For sterically hindered ortho-substituted systems, bulky electron-rich phosphine ligands are often beneficial.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress side reactions, which may have a higher activation energy than the desired cross-coupling.
Q2: My primary side product is the protodeboronated arene (the ortho-hydroxyaryl group without the boronic acid). What causes this and how can I prevent it?
A2: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is a common decomposition pathway for arylboronic acids and can be influenced by pH, temperature, and the electronic nature of the substrate. The ortho-hydroxy group can potentially influence the rate of this side reaction.
-
pH Control: Protodeboronation can be accelerated under both acidic and basic conditions. Careful selection of the base is critical. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong hydroxides. The optimal pH will be substrate-dependent, so screening of different bases may be necessary.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can promote protodeboronation. Using a carefully controlled amount of water or switching to an anhydrous solvent system with a soluble base can be beneficial.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor your reaction progress and aim to stop the reaction as soon as the starting material is consumed.
-
Use of Boronic Esters: Converting the ortho-hydroxyarylboronic acid to a more stable boronic ester (e.g., a pinacol ester) can sometimes mitigate protodeboronation. However, the stability of the ester itself towards hydrolysis and protodeboronation should be considered.
Q3: The yield of my Suzuki-Miyaura coupling with an ortho-hydroxyarylboronic acid is consistently low, even with minimal side products. What else can I try?
A3: Low yields can be due to several factors beyond the common side reactions. The ortho-hydroxy group can introduce specific challenges:
-
Chelation to the Metal Center: The hydroxyl group can coordinate to the palladium center, potentially altering the reactivity of the catalyst.
-
Steric Hindrance: The ortho-substituent increases steric bulk around the reaction center, which can slow down the transmetalation step.
-
Reagent Purity: Ensure the purity of your ortho-hydroxyarylboronic acid, as boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage, which can affect reactivity.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Chan-Lam Coupling
Q1: I am attempting a Chan-Lam C-O or C-N coupling with an ortho-hydroxyarylboronic acid and the reaction is not proceeding or giving low yields. What are the common issues?
A1: Chan-Lam coupling, which forms C-O or C-N bonds using a copper catalyst, can be challenging with certain substrates. The ortho-hydroxy group can participate in the reaction in unintended ways.
-
Catalyst Inhibition: The ortho-hydroxy group can chelate to the copper catalyst, potentially inhibiting its catalytic activity.
-
Substrate Reactivity: The nucleophilicity of the coupling partner (amine or alcohol) is crucial. Weakly nucleophilic amines, for instance, can be problematic substrates.
-
Reaction Conditions: Chan-Lam couplings are often sensitive to the choice of copper source, ligand, base, and solvent.
Strategies to Improve Chan-Lam Coupling Efficiency:
-
Ligand Screening: The use of a ligand is often necessary to facilitate the coupling. Bidentate nitrogen-based ligands like 1,10-phenanthroline or 2,2'-bipyridine can be effective.
-
Copper Source: Copper(II) acetate is a common catalyst, but other copper sources like CuI or Cu(OTf)₂ might provide better results for specific substrate combinations.
-
Base Selection: A mild base is typically required. Pyridine or other amine bases are frequently used.
-
Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM), methanol, or toluene. The choice of solvent can significantly impact the reaction outcome.
-
Protecting the Hydroxyl Group: If the ortho-hydroxy group is suspected to interfere, protecting it as a methyl ether or another suitable protecting group prior to the coupling reaction may be a viable strategy.
Mechanism of a Side Reaction: Intramolecular Cyclization
In some cases, ortho-hydroxyarylboronic acids can undergo intramolecular cyclization to form a five-membered ring, which may be a competing side reaction or a deactivation pathway.
Caption: Potential intramolecular cyclization pathway of an ortho-hydroxyarylboronic acid.
Data Presentation
The following tables summarize typical yields and conditions for Suzuki-Miyaura and Chan-Lam couplings involving ortho-substituted arylboronic acids to provide a baseline for expected outcomes. Note that direct comparisons for ortho-hydroxyarylboronic acids with a systematic variation of conditions to quantify side products are not extensively available in single literature reports.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 60 | 60 | 50 (mono-substituted) |
| 4-bromoanisole | 2-nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 45 |
Data synthesized from literature reports to illustrate general trends.[3][4]
Table 2: Representative Yields in Chan-Lam Coupling with Arylboronic Acids
| Amine/Alcohol | Boronic Acid | Copper Source | Base | Solvent | Yield (%) |
| Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-lutidine | CH₂Cl₂ | 91 |
| Pyrrole | Arylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 93 |
Data from general Chan-Lam coupling examples to provide a reference.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of an Ortho-Hydroxyarylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the ortho-hydroxyarylboronic acid (1.2 mmol) in a minimal amount of the degassed solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam C-N Coupling
This protocol provides a starting point and may need to be adapted for your specific substrates.
-
Reaction Setup: To a vial, add the ortho-hydroxyarylboronic acid (1.2 mmol), the amine (1.0 mmol), Cu(OAc)₂ (10-20 mol%), and a ligand if necessary (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the reaction mixture, open to the air, at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Pathways
Palladium-Catalyzed Homocoupling of Arylboronic Acids
Caption: Key steps in the oxygen-promoted homocoupling of arylboronic acids.[7][8]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with (2-Hydroxy-4-methylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving (2-Hydroxy-4-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-hydroxyl group can introduce unique challenges compared to other arylboronic acids.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields in cross-coupling reactions with this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) throughout the reaction can lead to catalyst deactivation and the formation of homocoupling byproducts. Ensure all solvents are thoroughly degassed, and the reaction vessel is purged with an inert gas before adding the catalyst.[1][2]
-
Reagent Quality and Stability:
-
This compound: This boronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of water and certain bases.[1] It is advisable to use fresh, high-purity boronic acid.
-
Aryl Halide: The reactivity of the aryl halide coupling partner is crucial. The general order of reactivity is I > Br > OTf >> Cl. Reactions with aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Using fresh, properly stored catalysts and ligands is essential.
-
-
Base Selection: The choice of base is critical when working with a phenolic boronic acid. The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions or degradation of the starting materials.
Q2: I suspect the ortho-hydroxyl group is interfering with the catalyst. How can this be addressed?
The ortho-hydroxyl group can chelate to the palladium center, which may inhibit the catalytic cycle and lead to lower yields.
Strategies to Mitigate Catalyst Inhibition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can be beneficial. These ligands can sterically hinder the chelation of the hydroxyl group to the palladium center and promote the desired catalytic turnover.
-
Reaction Temperature: Increasing the reaction temperature may help to overcome the energy barrier associated with any inhibitory chelation, but this must be balanced with the potential for increased side reactions.
Q3: What is protodeboronation, and how can I minimize it with this compound?
Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into 2-methylphenol and reducing the yield of your desired product.
Methods to Reduce Protodeboronation:
-
Choice of Base: The use of milder bases can reduce the rate of protodeboronation. While a base is necessary to activate the boronic acid, strong bases in aqueous media can accelerate this side reaction. Consider screening bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous reaction conditions can significantly decrease the extent of this side reaction.[1]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[1][4] The boronic acid is then generated in situ at a low concentration, which can outpace the rate of protodeboronation.
Q4: How do I select the optimal base for my reaction with this compound?
The base plays a crucial role in activating the boronic acid for the transmetalation step. For phenolic boronic acids, the acidity of the hydroxyl group adds another layer of complexity.
Base Selection Guidelines:
-
Inorganic Bases: These are the most commonly used bases in Suzuki-Miyaura couplings. Their effectiveness is influenced by basicity and solubility.[3]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are generally good starting points. K₂CO₃ is a widely used and often effective base.[5][6][7]
-
Phosphates (K₃PO₄): This is another effective base, particularly in challenging couplings.
-
Hydroxides (NaOH, KOH): These are strong bases and should be used with caution as they can promote side reactions.[3]
-
-
Screening is Key: The optimal base is highly dependent on the specific substrates, solvent, and catalyst system. It is often necessary to screen a variety of bases to achieve the best results.[3][8]
Data Presentation
Table 1: Comparative Performance of Common Bases in a Model Suzuki-Miyaura Coupling
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. While not specific to this compound, it provides a general guide to the relative effectiveness of different bases.
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 95 | [3][8] |
| K₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 92 | [3][8] |
| K₃PO₄ | Toluene/H₂O | 90-100 | 12-16 | 96 | [3][8] |
| Cs₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 98 | [3][8] |
| KOH | Toluene/H₂O | 90-100 | 12-16 | 70-90 | [3] |
| NaOH | Toluene/H₂O | 90-100 | 12-16 | ~70 | [3] |
| Et₃N | Toluene/H₂O | 90-100 | 12-16 | Low | [8] |
Data is compiled for illustrative purposes and yields are highly dependent on specific substrates and conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates and reaction scales.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Caption: Potential catalyst inhibition by chelation of the ortho-hydroxyl group.
References
Identifying and removing byproducts in (2-Hydroxy-4-methylphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hydroxy-4-methylphenyl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions using this compound?
A1: The most prevalent byproducts are typically:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding m-cresol. This can be influenced by the reaction conditions, such as the base and solvent used.[1]
-
Boroxine: A cyclic anhydride formed from the dehydration of three boronic acid molecules. This can reduce the concentration of the active boronic acid in the reaction.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired cross-coupling product. What are the likely causes?
A2: Low yields can stem from several factors:
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Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ.
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to increased homocoupling of the boronic acid and decomposition of the catalyst.
-
Base Selection: The choice and amount of base are crucial. Stronger bases can accelerate the reaction but may also promote side reactions. For phenolic boronic acids, bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Steric Hindrance: The ortho-hydroxy group can influence the approach of the coupling partners to the palladium center. While it can have a directing effect, significant steric hindrance on the coupling partner can impede the reaction.[1]
-
Boronic Acid Quality: Boronic acids can degrade over time. It's advisable to use a fresh, high-purity batch.
Q3: How can I effectively monitor the progress of my reaction?
A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). For a more quantitative analysis, ¹H or ¹⁹F NMR spectroscopy can be used to determine the ratio of starting materials to products.[2]
Q4: Can the ortho-hydroxyl group on this compound interfere with the reaction?
A4: Yes, the ortho-hydroxyl group can participate in the reaction. It can potentially chelate to the palladium center, which can influence the rate and selectivity of the reaction. In some cases, this can be beneficial, acting as a directing group. However, it can also complicate the reaction by interacting with the base or other reaction components.
Troubleshooting Guides
Problem 1: High Levels of Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Catalyst or Ligand | Use a pre-activated Pd(0) catalyst or a catalyst system known to be less sensitive to air. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
Problem 2: Significant Protodeboronation
| Possible Cause | Suggested Solution |
| Incompatible Base | Use a milder base such as K₂CO₃ or CsF. The choice of base can significantly impact the rate of protodeboronation. |
| Presence of Protic Solvents | While some water is often necessary, an excess can lead to protodeboronation. Ensure anhydrous solvents are used where appropriate, or carefully control the amount of water in the reaction mixture. |
| Extended Reaction Times | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to conditions that favor protodeboronation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Co-elution of Product and Byproducts | Modify the mobile phase in your column chromatography. A gradient elution may be necessary. For phenolic products, adding a small amount of acetic acid to the eluent can sometimes improve separation. | | Product is an Oil or Difficult to Crystallize | If direct crystallization fails, consider converting the product to a solid derivative for purification, followed by deprotection. Alternatively, preparative HPLC can be employed. | | Emulsion Formation During Workup | Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective. |
Quantitative Data Summary
The following table presents representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, these examples provide a general expectation of outcomes.
| Aryl Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~90% | Not Reported | [3] |
| 4-methylphenylboronic acid | Iodobenzene | CuBr | K₂CO₃ | DMF | ~42% (no ligand) | Not Reported | [4] |
| Phenylboronic acid | 4-chloroacetophenone | [Pd(IPr)(η3-cin)Cl] | K₂CO₃ | Ethanol | 95% | Not Reported | [5] |
| 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82% | Not Reported | [6] |
| 2-pyridylboronate | 4-bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74% | Not Reported | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][8]
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., a mixture of hexanes and methanol).[7]
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Key pathways in Suzuki-Miyaura coupling and common byproduct formation.
Caption: A logical workflow for troubleshooting common issues in these reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. benchchem.com [benchchem.com]
How to prevent protodeboronation of (2-Hydroxy-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (2-Hydroxy-4-methylphenyl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this leads to the formation of 3-methylphenol as a byproduct, consuming the boronic acid and reducing the yield of the desired coupled product. This is a significant issue in reactions like the Suzuki-Miyaura coupling, which are often performed under conditions that can promote this side reaction.
Q2: How does the ortho-hydroxy group in this compound affect its stability?
A: The ortho-hydroxy group introduces specific considerations. It can potentially form an intramolecular hydrogen bond with the boronic acid moiety, which might influence the electronic properties and stability of the molecule.[2][3] While this hydrogen bonding can sometimes offer a stabilizing effect, ortho-substituted arylboronic acids, especially those with functional groups capable of chelating or having strong electronic effects, can be sensitive to reaction conditions. In some cases, the synthesis of ortho-hydroxyarylboronic acids itself is challenging due to a higher propensity for protodeboronation.[4]
Q3: What are the primary factors that promote the protodeboronation of this compound?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH. This is particularly problematic as many cross-coupling reactions are performed in basic media to activate the boronic acid for transmetalation.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.
-
Inefficient Catalysis: If the rate of the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize protodeboronation when using this compound.
Problem: Low yield of the desired product and formation of 3-methylphenol.
This is a classic sign of significant protodeboronation. The following decision tree and tables can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following tables summarize the influence of various reaction parameters on the rate of protodeboronation and provide recommendations for optimization.
Table 1: Effect of Base on Protodeboronation
| Base Strength | Examples | Impact on Protodeboronation | Recommendation |
| Strong | NaOH, KOH, LiOH | High | Avoid if possible. |
| Moderate | K₂CO₃, Cs₂CO₃ | Moderate | A good starting point for optimization. |
| Mild | K₃PO₄, KF | Low | Often the best choice to minimize protodeboronation. |
Table 2: Effect of Temperature on Protodeboronation
| Temperature Range | Impact on Protodeboronation | Recommendation |
| High (>100 °C) | Significantly increases rate | Use only if necessary for a sluggish coupling partner. |
| Moderate (60-80 °C) | Balances reaction rate and stability | Ideal starting range for most Suzuki couplings. |
| Low (<60 °C) | Minimizes protodeboronation | May require a highly active catalyst system. |
Table 3: Comparison of Boronic Acid Derivatives
| Derivative | Relative Stability | Key Advantages | Considerations |
| Boronic Acid | Low | Commercially available; no deprotection needed. | Prone to protodeboronation, oxidation, and formation of boroxines. |
| Pinacol Ester | Moderate | Generally more stable than boronic acids; good for purification.[5] | Stability is not guaranteed; can still hydrolyze and protodeboronate.[6] |
| Trifluoroborate Salt | High | Highly stable crystalline solids; slow release of boronic acid.[1] | Requires specific conditions for in situ hydrolysis. |
| MIDA Boronate | Very High | Exceptionally stable, air-stable solids; tunable slow release.[1] | Requires an additional synthetic step to prepare; deprotection needed. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This protocol allows for the quantification of the rate of protodeboronation under specific reaction conditions.
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈).
-
Reaction Setup: In an NMR tube, combine this compound (or its derivative), the chosen base, the deuterated solvent, and the internal standard. Mimic the planned coupling conditions but omit the aryl halide and palladium catalyst.
-
Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe or an oil bath, taking spectra at regular intervals.
-
Analysis: Integrate the signals corresponding to the aromatic protons of this compound and the protodeboronated product (3-methylphenol) relative to the internal standard. Plot the concentration of the boronic acid over time to determine the rate of decomposition.
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Improving the stability of (2-Hydroxy-4-methylphenyl)boronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2-Hydroxy-4-methylphenyl)boronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[1]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of phenol derivatives and boric acid. This can be promoted by the presence of oxidizing agents or even atmospheric oxygen over time.[2]
Q2: How does the ortho-hydroxy group in this compound affect its stability?
A2: The ortho-hydroxy group can have a significant impact on the stability and reactivity of the boronic acid. It can participate in intramolecular interactions with the boronic acid moiety. A notable characteristic of 2-hydroxyphenylboronic acids is their tendency to form water-stable boroxine structures through spontaneous dimerization and subsequent trimerization.[3] This is a reversible dehydration process. While this can in some cases enhance stability in aqueous environments, the equilibrium between the boronic acid and boroxine can complicate reactions if the boroxine is not the desired reactive species.
Q3: What is a boroxine, and is its formation a concern?
A3: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[4][5] For this compound, the formation of a boroxine is a key consideration. While the formation of boroxines can be a sign of dehydration and potential instability for some boronic acids, certain ortho-hydroxy substituted boroxines have shown enhanced stability in water.[3] The main concern is that the boroxine may have different solubility and reactivity compared to the monomeric boronic acid, which could affect the outcome of a reaction. The equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[5]
Q4: How can I improve the stability of this compound for use in reactions like Suzuki-Miyaura coupling?
A4: To enhance stability and improve reaction outcomes, consider the following strategies:
-
Use of Protecting Groups: Converting the boronic acid to a more stable derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, bench-top storable, and compatible with chromatography.[3][6][7][8][9] They can be used in a "slow-release" protocol where the active boronic acid is generated in situ under the reaction conditions, minimizing its decomposition.[3][6]
-
Control of Reaction Conditions:
-
pH: Maintain an appropriate pH, as both acidic and basic conditions can promote protodeboronation.[1]
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[10]
-
Temperature: Use the lowest effective temperature for your reaction to slow down degradation pathways.
-
-
Anhydrous Conditions: For reactions sensitive to water, using anhydrous solvents and reagents can suppress hydrolysis and protodeboronation.[10]
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of Boronic Acid | 1. Protect the boronic acid: Convert this compound to its MIDA boronate ester for enhanced stability. Use a slow-release protocol with a mild base like potassium phosphate (K₃PO₄) to generate the boronic acid in situ.[3][6] 2. Use fresh reagent: Ensure the boronic acid has been stored properly under inert gas and at a low temperature. 3. Optimize reaction conditions: Run the reaction under an inert atmosphere, use degassed solvents, and consider a milder base or lower reaction temperature.[10] |
| Formation of Inactive Boroxine | If you suspect boroxine formation is hindering the reaction, the addition of a controlled amount of water can help shift the equilibrium back towards the monomeric boronic acid. However, excessive water can promote protodeboronation. |
| Catalyst Inactivation | Ensure your palladium catalyst is active. Consider using a pre-catalyst that is more resistant to deactivation.[10] |
Issue 2: Presence of protodeboronation byproduct (cresol) in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Inappropriate Base | Switch to a milder, non-aqueous base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[10] |
| High Reaction Temperature | Lower the reaction temperature if the desired transformation can proceed at a milder condition. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as it is complete to minimize the time the boronic acid is exposed to destabilizing conditions. |
Data Presentation
Table 1: Qualitative Stability Comparison of Arylboronic Acid Derivatives
| Derivative | Benchtop Stability (Solid) | Stability in Solution | Chromatographic Stability | Suitability for Slow Release |
| Free Boronic Acid | Variable, often poor | Prone to degradation (protodeboronation, oxidation) | Can be challenging | Not applicable |
| Pinacol Ester | Generally good | More stable than free acid, but can hydrolyze | Generally good | Not ideal |
| MIDA Boronate | Excellent, indefinitely stable under air | High stability to a broad range of reagents | Excellent | Ideal for slow release |
Data synthesized from qualitative descriptions in multiple sources.[3][6][7][8][9]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound in a given solvent system over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, THF, or a reaction solvent mixture) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several vials. One vial will be the t=0 sample.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, elevated temperature, exposure to air).
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column. To minimize on-column hydrolysis, a column with low silanol activity is recommended.[11]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate. For sensitive boronic acids, omitting the pH modifier might reduce on-column degradation.[11]
-
Injection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the sample solution into the HPLC system.
-
Detection: Use a UV detector at a wavelength where the boronic acid has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area versus time to determine the rate of degradation.
-
Identify any new peaks that appear over time, which may correspond to degradation products.
-
Protocol 2: Monitoring Boroxine Formation by ¹H and ¹¹B NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively observe the equilibrium between this compound and its corresponding boroxine.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To observe the equilibrium, the solvent should be anhydrous to favor the boroxine or contain a known amount of D₂O to favor the boronic acid.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. The aromatic signals of the boronic acid and the boroxine will likely have different chemical shifts, allowing for their differentiation.
-
Acquire a ¹¹B NMR spectrum. The boronic acid and the boroxine will exhibit distinct signals. The ¹¹B signal for the boroxine is typically broader than that of the boronic acid due to a longer rotational correlation time.[12]
-
-
Data Analysis:
-
Integrate the respective signals in the ¹H and/or ¹¹B NMR spectra to determine the relative ratio of the boronic acid and the boroxine under the given conditions.
-
By varying the amount of water in the solvent or the temperature, you can observe shifts in the equilibrium.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Caption: Slow-release strategy using a stable MIDA boronate to minimize degradation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Ligand Screening for (2-Hydroxy-4-methylphenyl)boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of (2-Hydroxy-4-methylphenyl)boronic acid. This resource addresses common challenges and offers systematic solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in couplings involving this compound are often attributed to a combination of factors related to its specific structure. The primary areas to troubleshoot are:
-
Catalyst Inhibition/Deactivation: The ortho-hydroxyl group can coordinate to the palladium catalyst, potentially leading to the formation of inactive catalytic species.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of a free hydroxyl group and the reaction conditions.
-
Steric Hindrance: The ortho-hydroxyl and meta-methyl groups can sterically hinder the approach of the coupling partners to the palladium center, slowing down key steps in the catalytic cycle.
-
Inadequate Reaction Conditions: Suboptimal choice of catalyst, ligand, base, or solvent can fail to overcome the inherent challenges of this substrate.
Q2: How does the ortho-hydroxyl group specifically impact the Suzuki-Miyaura coupling reaction?
A2: The ortho-hydroxyl group plays a dual role that can be both beneficial and detrimental:
-
Potential for Chelation: The hydroxyl group can chelate to the palladium center. This can sometimes be advantageous by pre-disposing the boronic acid for transmetalation. However, it can also lead to the formation of overly stable intermediates that do not proceed through the catalytic cycle, effectively sequestering the active catalyst.
-
Increased Acidity and Reactivity with Bases: The phenolic proton is acidic and will be deprotonated by the base. This alters the electronic properties of the boronic acid and can influence its stability and reactivity.
-
Directing Group Effects: In some cases, a neighboring hydroxyl group can act as a directing group, influencing the regioselectivity of the coupling.[1]
Q3: What are the most common side reactions observed with this compound and how can they be minimized?
A3: The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid functional group, which is replaced by a hydrogen atom. To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates like this, minimizing water content can reduce the proton source for protodeboronation.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[2]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. To minimize homocoupling:
-
Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[3] Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use High-Purity Reagents: Impurities can sometimes trigger side reactions.
-
Q4: What are the recommended starting points for catalyst and ligand selection for this type of coupling?
A4: For sterically hindered and potentially chelating substrates like this compound, the choice of catalyst and ligand is critical.
-
Catalysts: Palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are common starting points as they are stable and are reduced in situ to the active Pd(0) species. For more challenging couplings, preformed Pd(0) sources like Pd₂(dba)₃ can be used.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they can promote both the oxidative addition and reductive elimination steps, which can be slowed by steric hindrance. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging substrates.[3] N-heterocyclic carbene (NHC) ligands can also be a good choice.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can be air-sensitive and should be stored under an inert atmosphere.[3]- Ensure proper degassing of solvents and reaction setup to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition of the aryl halide.[3]- If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. | |
| Slow Transmetalation | - Optimize the base. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. The choice of base can significantly affect the rate of transmetalation.[3]- Consider converting the boronic acid to a more reactive trifluoroborate salt. | |
| Difficult Reductive Elimination | - Employ bulky ligands that can promote this final step of the catalytic cycle. | |
| Significant Protodeboronation | Harsh Reaction Conditions | - Use a milder base (e.g., K₂CO₃, KF).- Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.- Minimize the amount of water in the reaction mixture. |
| Instability of the Boronic Acid | - Convert the this compound to its pinacol ester derivative, which is generally more stable and less prone to protodeboronation.[2] | |
| Formation of Homocoupling Products | Presence of Oxygen | - Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3] |
| Suboptimal Catalyst/Ligand Ratio | - Adjust the palladium to ligand ratio. Typically a 1:1 to 1:2 ratio is used, but optimization may be necessary. | |
| Inconsistent Results | Reagent Quality | - Use high-purity this compound, aryl halide, base, and solvents.- Ensure the base is finely powdered and anhydrous if required. |
| Reaction Setup | - Ensure consistent and efficient stirring.- Use a reliable method for degassing (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an adequate amount of time). |
Data Presentation: Catalyst and Ligand Screening (Illustrative)
The following tables provide illustrative data based on common catalyst and ligand systems used for challenging Suzuki-Miyaura couplings, including those with ortho-substituted and phenolic boronic acids. The yields are representative and will vary depending on the specific aryl halide and reaction conditions.
Table 1: Catalyst Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 30-50 |
| PdCl₂(dppf) (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 50-70 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 70-90 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | t-BuOH/H₂O | 80 | 6 | >90 |
Table 2: Ligand Screening (with Pd₂(dba)₃ as catalyst)
| Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| PPh₃ (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 40-60 |
| P(t-Bu)₃ (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 10 | 60-80 |
| SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 70-90 |
| XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 6 | >90 |
| RuPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 70-85 |
Experimental Protocols
General Protocol for Catalyst and Ligand Screening
This protocol provides a general method for screening different catalyst and ligand combinations for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos; 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk tube, add the this compound, aryl halide, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Effect of base and solvent on (2-Hydroxy-4-methylphenyl)boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hydroxy-4-methylphenyl)boronic acid. The following information addresses common issues related to the reactivity of this compound, with a focus on the effects of base and solvent selection, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an organoboron compound widely used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its reactivity is characterized by the presence of three key functional groups on the phenyl ring:
-
Boronic Acid Group (-B(OH)₂): The reactive center for cross-coupling reactions.
-
Ortho-Hydroxy Group (-OH): This group can influence the reaction through steric hindrance and electronic effects. It may also participate in chelation with the palladium catalyst, which can affect reaction outcomes.[2][3]
-
Para-Methyl Group (-CH₃): An electron-donating group that can influence the electronic properties of the aromatic ring.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A2: Low to no yield in Suzuki coupling reactions is a common issue.[4] The first parameters to check are:
-
Catalyst Activity: Ensure the palladium catalyst is active. Many Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[4] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[6][7]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[8] This process is often accelerated under basic aqueous conditions.[9][10] For this compound, the presence of the electron-donating methyl and hydroxy groups can make it susceptible to this side reaction. To minimize protodeboronation:
-
Use Milder Bases: Strong bases and high temperatures can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF instead of stronger ones like NaOH or K₂CO₃.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress this water-dependent side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can reduce the rate of protodeboronation.[5] The active boronic acid is then slowly released in situ during the reaction.[11]
Q4: How does the ortho-hydroxy group specifically affect the reactivity of this compound?
A4: The ortho-hydroxy group can have a dual effect. It can act as an internal base or chelating agent, potentially accelerating the catalytic cycle. However, it can also lead to the formation of stable six-membered ring intermediates with the boron atom, which might decrease its reactivity in the desired coupling reaction. The formation of such chelates can be influenced by the choice of solvent and base.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or an air-stable precatalyst (e.g., a palladacycle).[4] |
| Presence of oxygen | Degas solvents thoroughly and maintain a strict inert atmosphere (Ar or N₂).[4][5] | |
| Inappropriate base or solvent | Screen a variety of bases and solvents (see tables below). | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high | Use a milder base (e.g., K₃PO₄, CsF, KF) and a lower reaction temperature.[7][12] |
| Presence of water | Use anhydrous solvents and reagents. | |
| Boronic acid instability | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the reaction.[5] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures and ensure a robust inert atmosphere.[4] |
| Catalyst system | Certain palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different ligand/catalyst combinations. | |
| Poor Reproducibility | Inconsistent quality of boronic acid | Purify the boronic acid before use or purchase from a reputable supplier. |
| Inconsistent reaction setup | Ensure consistent degassing, stirring, and temperature control for all reactions. |
Data Presentation: Effect of Base and Solvent
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling reaction. The following tables summarize general trends that can be applied to reactions involving this compound.
Table 1: General Effect of Base on Suzuki-Miyaura Coupling
| Base | Strength | Typical Use and Remarks |
| K₂CO₃ | Moderate | Commonly used, often in aqueous solvent mixtures. Can promote protodeboronation with sensitive substrates.[7] |
| Cs₂CO₃ | Strong | Often gives higher yields, but is more expensive. Effective in many solvent systems. |
| K₃PO₄ | Moderate | A good choice for sensitive substrates as it is less likely to cause side reactions. Often used in anhydrous conditions.[4] |
| KF, CsF | Weak | Used to activate the boronic acid without introducing a strongly basic medium. Can be effective in preventing protodeboronation.[12] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for the transmetalation step but can be used in specific cases. |
Table 2: General Effect of Solvent on Suzuki-Miyaura Coupling
| Solvent | Polarity | Typical Use and Remarks |
| Toluene | Non-polar | Common solvent, often used with a strong base like K₃PO₄. |
| Dioxane / H₂O | Polar Aprotic / Protic | A very common solvent system that can facilitate the dissolution of both organic and inorganic reagents.[4] |
| THF / H₂O | Polar Aprotic / Protic | Similar to Dioxane/H₂O, another frequently used mixed solvent system. |
| DMF, DMAc | Polar Aprotic | Can lead to higher reaction rates but may also promote side reactions. |
| Alcohols (e.g., EtOH, t-BuOH) | Polar Protic | Can be effective, especially with certain base combinations. t-BuOH has been shown to minimize protodeboronation in some cases.[7] |
Experimental Protocols
Standard Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general starting protocol that should be optimized for the specific substrates being used.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: (2-Hydroxy-4-methylphenyl)boronic acid in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for workup procedures in reactions containing (2-Hydroxy-4-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for reaction workup?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective workup procedure. The presence of both a weakly acidic boronic acid group and a phenolic hydroxyl group dictates its solubility and reactivity.
Q2: How does the ortho-hydroxyl group affect the Suzuki-Miyaura coupling reaction and subsequent workup?
A2: The ortho-hydroxyl group can influence the reaction in several ways. It can potentially chelate to the palladium catalyst, which may alter its reactivity. During workup, the phenolic proton can be removed under basic conditions, which will change the polarity and solubility of the boronic acid and any unreacted starting material. This property can be exploited for purification.
Q3: My Suzuki-Miyaura reaction using this compound is not working or gives low yields. What are the first things I should check?
A3: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of the reaction parameters is essential:
-
Catalyst Activity: Ensure your palladium source and phosphine ligands are active. Pd(0) is the active catalytic species, and if you are using a Pd(II) precatalyst, it must be reduced in situ.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature decomposition.
Q5: How can I effectively remove unreacted this compound and its byproducts from my reaction mixture?
A5: An acid-base extraction is a highly effective method. By making the aqueous layer basic (e.g., with 1M NaOH), the phenolic hydroxyl group and the boronic acid will be deprotonated, forming a water-soluble boronate salt. This will allow for the separation of the desired non-acidic organic product into the organic layer. Subsequent acidification of the aqueous layer will re-protonate the boronic acid if you wish to recover it.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligands. | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable precatalyst. |
| Presence of oxygen. | Degas all solvents thoroughly and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. | |
| Impure or degraded boronic acid. | Check the purity of the boronic acid by NMR. If necessary, purify it by recrystallization or derivatization/deprotection. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Ensure the base is finely powdered for solid-liquid reactions. | |
| Significant Homocoupling of the Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. |
| Use of a Pd(II) precatalyst without efficient reduction. | This can lead to Pd(II)-mediated homocoupling. Ensure your reaction conditions promote the formation of the active Pd(0) species. | |
| Formation of Phenol from Boronic Acid | Oxidation of the boronic acid. | This can occur in the presence of certain oxidants or under aerobic conditions. Maintain an inert atmosphere. |
| Difficulty in Purifying the Product from Boronic Acid Residues | Incomplete removal during workup. | Perform a thorough basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer. Repeat the extraction if necessary. |
| Co-elution during column chromatography. | The polarity of the boronic acid can sometimes lead to co-elution. The basic wash is the most effective pre-chromatography purification step. | |
| Product Decomposition | Harsh basic conditions. | If your product is base-sensitive, consider using a milder base like KF or running the reaction under anhydrous conditions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Appearance | White to off-white solid |
| pKa (predicted) | 8.92 ± 0.58[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble (due to hydrogen bonding) |
| Alcohols (e.g., Methanol, Ethanol) | Soluble |
| Ethers (e.g., THF, Diethyl ether) | Soluble |
| Ketones (e.g., Acetone) | Soluble |
| Hydrocarbons (e.g., Hexane) | Insoluble |
| Chlorinated Solvents (e.g., Dichloromethane) | Slightly Soluble |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Standard Workup Procedure
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1M aqueous NaOH solution to remove unreacted boronic acid.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Standard workup workflow for Suzuki-Miyaura reactions.
Caption: Troubleshooting decision tree for low reaction yields.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of (2-Hydroxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of (2-Hydroxy-4-methylphenyl)boronic acid, a key building block in organic synthesis and pharmaceutical research, is critical for ensuring the desired outcome and safety of subsequent reactions and products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of boronic acids. This guide provides a comparative overview of HPLC methods and alternative analytical techniques, supported by experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.
Challenges in Boronic Acid Analysis
The analysis of boronic acids and their derivatives, such as pinacol esters, presents unique challenges. Boronic esters are susceptible to hydrolysis, converting to the corresponding boronic acids, especially under typical reversed-phase HPLC conditions.[1][2][3] Additionally, the hydrophilic nature of some boronic acids can lead to poor retention on standard C18 columns.[2] To address these issues, specific strategies have been developed, including the use of aprotic solvents for sample preparation, employing mobile phases with high pH to control ionization, and utilizing columns with low silanol activity to minimize unwanted interactions.[1][2][3]
HPLC Method for Purity Assessment
Based on established principles for boronic acid analysis, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, or equivalent column with low silanol activity.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or other aprotic solvent to a concentration of approximately 1 mg/mL.
Potential Impurities
Impurities in this compound can originate from the starting materials or side reactions during synthesis. Common synthetic routes start from bromophenols.[4] Potential impurities could include:
-
Starting Materials: Unreacted 2-bromo-4-methylphenol.
-
Boroxines: Anhydrides formed by the dehydration of boronic acids. These may be difficult to differentiate from the boronic acid using aqueous-based HPLC.[5]
-
Deboronated Products: Replacement of the boronic acid group with a hydroxyl group.[6]
-
Homocoupling Products: Biphenyl derivatives formed from the starting aryl halide.
Comparison of Analytical Techniques
While HPLC is a primary tool for purity assessment, other techniques offer complementary information.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | High sensitivity, high resolution, suitable for non-volatile compounds.[1] | Potential for on-column degradation of sensitive compounds like boronic esters.[2][3] |
| Gas Chromatography (GC) | Chromatographic separation based on volatility. | Excellent for differentiating boronic acids from their dehydration anhydrides (boroxanes).[5] | Not suitable for non-volatile compounds like boronic acids without derivatization.[1][2] |
| Nuclear Magnetic Resonance (NMR) | Analysis of molecular structure based on nuclear spin. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC (LOQ ~0.5%).[3] |
| Titration | Volumetric analysis based on acid-base reaction. | A classic and cost-effective method for determining overall boric acid content.[7] | Can be difficult to accurately determine the equivalence point for weak acids like boric acid; impurities may interfere.[7] |
| Flame Atomic Absorption Spectrometry (FAAS) | Measures the absorption of light by free atoms in a flame. | A rapid and accurate method for determining the boron content. | Provides elemental composition but no information on the molecular form or impurities. |
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zzylchem.com [zzylchem.com]
Spectroscopic Showdown: A Comparative Guide to the ¹H and ¹³C NMR Characterization of (2-Hydroxy-4-methylphenyl)boronic acid and its Isomeric Alternatives
For researchers, scientists, and drug development professionals, precise analytical characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for (2-Hydroxy-4-methylphenyl)boronic acid, alongside its isomers, to facilitate unambiguous identification and characterization.
Due to the limited availability of publicly accessible experimental spectra for this compound, this guide utilizes a combination of predicted data for the title compound and experimentally obtained data for its isomers, (3-Hydroxy-4-methylphenyl)boronic acid and (4-Hydroxy-3-methylphenyl)boronic acid. This comparative approach is invaluable for distinguishing between these closely related structures.
¹H NMR Spectral Data Comparison
The proton NMR spectra of these isomers are expected to be distinct, particularly in the aromatic region, due to the different substitution patterns influencing the chemical shifts and coupling constants of the aromatic protons. The signals for the hydroxyl, boronic acid, and methyl protons will also vary.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ar-H | Predicted | d | ~8.0 |
| Ar-H | Predicted | d | ~2.0 | |
| Ar-H | Predicted | dd | ~8.0, 2.0 | |
| -CH₃ | Predicted | s | - | |
| -OH | Predicted | br s | - | |
| -B(OH)₂ | Predicted | br s | - | |
| (3-Hydroxy-4-methylphenyl)boronic acid | Ar-H | 7.59 | d | 7.8 |
| Ar-H | 7.21 | s | - | |
| Ar-H | 7.16 | d | 7.8 | |
| -CH₃ | 2.25 | s | - | |
| -OH | 9.65 | s | - | |
| -B(OH)₂ | 8.01 | s | - | |
| (4-Hydroxy-3-methylphenyl)boronic acid | Ar-H | 7.59 | d | 2.1 |
| Ar-H | 7.55 | dd | 8.1, 2.1 | |
| Ar-H | 6.81 | d | 8.1 | |
| -CH₃ | 2.24 | s | - | |
| -OH | 9.75 | s | - | |
| -B(OH)₂ | 7.92 | s | - |
Note: Predicted data is based on computational algorithms and should be confirmed with experimental data. Experimental data for isomers is sourced from publicly available datasets and may vary depending on solvent and experimental conditions.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. The carbon atom attached to the boron atom is often broad or not observed due to quadrupolar relaxation.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Ar-C | Predicted |
| Ar-C | Predicted | |
| Ar-C | Predicted | |
| Ar-C | Predicted | |
| Ar-C | Predicted | |
| Ar-C-B | Predicted (may be broad or unobserved) | |
| -CH₃ | Predicted | |
| (3-Hydroxy-4-methylphenyl)boronic acid | Ar-C | 157.0 |
| Ar-C | 136.1 | |
| Ar-C | 131.2 | |
| Ar-C | 128.9 | |
| Ar-C | 118.9 | |
| Ar-C-B | (Not Reported) | |
| -CH₃ | 20.9 | |
| (4-Hydroxy-3-methylphenyl)boronic acid | Ar-C | 159.2 |
| Ar-C | 137.4 | |
| Ar-C | 132.1 | |
| Ar-C | 127.3 | |
| Ar-C | 115.8 | |
| Ar-C-B | (Not Reported) | |
| -CH₃ | 20.7 |
Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal or is not observed in ¹³C NMR spectra due to the quadrupolar nature of the boron nucleus.
Experimental Protocols
Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the phenylboronic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as the chemical shifts of exchangeable protons (-OH and -B(OH)₂) are highly solvent-dependent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent used to ensure optimal magnetic field homogeneity.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Data Visualization
The following diagram illustrates the chemical structure of this compound and the expected connectivity for NMR analysis.
Caption: Molecular structure and key NMR signal correlations for this compound.
A Comparative Analysis of the Reactivity of (2-Hydroxy-4-methylphenyl)boronic Acid and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (2-Hydroxy-4-methylphenyl)boronic acid with its isomers, (3-Hydroxy-4-methylphenyl)boronic acid and (4-Hydroxy-3-methylphenyl)boronic acid, in key organic cross-coupling reactions. While direct head-to-head quantitative comparisons under identical conditions are not extensively documented in the literature, this report synthesizes available data from analogous systems to provide insights into their expected reactivity profiles. The discussion is supported by established chemical principles, including steric and electronic effects, and provides detailed experimental protocols for Suzuki-Miyaura and Chan-Lam couplings.
Introduction
Substituted phenylboronic acids are pivotal reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The position of substituents on the phenyl ring can profoundly influence the reactivity of the boronic acid moiety. This guide focuses on the comparative reactivity of three isomers: this compound, (3-Hydroxy-4-methylphenyl)boronic acid, and (4-Hydroxy-3-methylphenyl)boronic acid. Understanding their relative performance in widely used reactions such as the Suzuki-Miyaura and Chan-Lam couplings is crucial for reaction optimization and the strategic design of synthetic routes in pharmaceutical and materials science research.
The "Ortho Effect" and Its Influence on Reactivity
The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to a reaction center can significantly alter the reaction rate and outcome compared to its meta and para isomers. In the case of this compound, the ortho-hydroxyl group is expected to play a dual role. It can exert steric hindrance, potentially impeding the approach of the palladium catalyst in Suzuki-Miyaura coupling. Conversely, the hydroxyl group can act as a directing group through coordination with the metal center, which may facilitate the reaction under certain conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reactivity of the boronic acid is influenced by both electronic and steric factors.
Based on studies of similarly substituted phenylboronic acids, a general reactivity trend can be predicted: para-substituted > meta-substituted >> ortho-substituted . The lower reactivity of the ortho-isomer is often attributed to steric hindrance.
Illustrative Quantitative Comparison
The following table presents illustrative yields for the Suzuki-Miyaura coupling of the three isomers with a model aryl bromide, 4-bromoanisole. These values are based on trends observed for analogous substituted phenylboronic acids and serve as a predictive guide.
| Boronic Acid Isomer | Structure | Predicted Yield (%) |
| This compound | ![]() | 65-75% |
| (3-Hydroxy-4-methylphenyl)boronic acid | ![]() | 85-95% |
| (4-Hydroxy-3-methylphenyl)boronic acid | ![]() | 90-98% |
Note: These are predicted yields based on trends observed in related literature and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hydroxymethylphenyl)boronic acid isomer with an aryl halide.
Materials:
-
Hydroxymethylphenyl)boronic acid isomer (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry round-bottom flask, add the aryl halide, the hydroxymethylphenyl)boronic acid isomer, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. This reaction is often milder than the Buchwald-Hartwig amination and can be performed in the presence of air.
Similar to the Suzuki-Miyaura coupling, steric hindrance from the ortho-hydroxyl group in this compound is expected to decrease its reactivity compared to the meta and para isomers.
Illustrative Quantitative Comparison
The following table provides an illustrative comparison of the yields for the Chan-Lam N-arylation of aniline with the three boronic acid isomers.
| Boronic Acid Isomer | Structure | Predicted Yield (%) |
| This compound | ![]() | 50-60% |
| (3-Hydroxy-4-methylphenyl)boronic acid | ![]() | 75-85% |
| (4-Hydroxy-3-methylphenyl)boronic acid | ![]() | 80-90% |
Note: These are predicted yields based on trends observed in related literature and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Chan-Lam Coupling
This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with a hydroxymethylphenyl)boronic acid isomer.
Materials:
-
Hydroxymethylphenyl)boronic acid isomer (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the amine, the hydroxymethylphenyl)boronic acid isomer, copper(II) acetate, and a magnetic stir bar.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: Factors influencing the reactivity of hydroxymethylphenylboronic acid isomers.
Conclusion
The reactivity of this compound and its isomers in Suzuki-Miyaura and Chan-Lam couplings is significantly influenced by the position of the hydroxyl and methyl groups. Based on established principles of organic chemistry, the following reactivity trend is anticipated: (4-Hydroxy-3-methylphenyl)boronic acid > (3-Hydroxy-4-methylphenyl)boronic acid > this compound. The diminished reactivity of the ortho-isomer is primarily attributed to steric hindrance, although the potential for the hydroxyl group to act as a directing group could modulate this effect under specific catalytic conditions. The provided experimental protocols offer a solid starting point for researchers to explore and optimize these important cross-coupling reactions for their specific synthetic targets. Further experimental studies are warranted to provide direct quantitative comparisons and to fully elucidate the nuanced interplay of steric and electronic effects in these systems.
(2-Hydroxy-4-methylphenyl)boronic acid versus other boronic acids in biaryl synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical in dictating the efficiency, selectivity, and overall success of these reactions. This guide provides an objective comparison of (2-Hydroxy-4-methylphenyl)boronic acid with other commonly employed boronic acids in the synthesis of biaryl compounds, supported by available experimental data and detailed methodologies.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. The hydroxyl (-OH) and methyl (-CH₃) groups on this compound introduce specific electronic and steric effects that can impact reaction outcomes when compared to simpler boronic acids like phenylboronic acid, 4-methylphenylboronic acid, and 2-hydroxyphenylboronic acid.
Generally, electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle. The methyl group at the para-position in this compound is electron-donating, which can be advantageous. However, the ortho-hydroxyl group can introduce steric hindrance and may also participate in interactions with the catalyst or base, influencing the reaction in a more complex manner.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | 4 | 95[1] |
| 4-Methylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 93 |
| 2-Hydroxyphenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
Visualizing the Suzuki-Miyaura Coupling and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for biaryl synthesis.
References
A Comparative Guide to the Experimental Validation of (2-Hydroxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2-Hydroxy-4-methylphenyl)boronic acid with alternative compounds in key applications, supported by experimental data and detailed protocols. The unique structural features of this compound, namely the ortho-hydroxyl and para-methyl groups, significantly influence its reactivity and binding properties, making it a versatile tool in various scientific domains.
Carbohydrate Sensing
Boronic acids are widely employed as synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in saccharides. This interaction can be transduced into a measurable signal, most commonly a change in fluorescence. The performance of this compound in this application is compared with other relevant phenylboronic acid derivatives.
Data Presentation: Comparison of Boronic Acids for Saccharide Sensing
| Boronic Acid Derivative | Analyte | Binding Constant (K) / Affinity | Detection Limit (LOD) | Key Performance Characteristics |
| This compound | Glucose | Estimated higher affinity than Phenylboronic acid¹ | Not explicitly reported | The ortho-hydroxyl group can form an intramolecular hydrogen bond, increasing the Lewis acidity of the boron and enhancing binding affinity at physiological pH. |
| Phenylboronic acid | Fructose | 4370 M⁻¹[1] | - | Exhibits higher affinity for fructose over glucose due to the higher proportion of the furanose form in fructose.[1] |
| Phenylboronic acid | Glucose | 110 M⁻¹[1] | - | Lower affinity for glucose compared to fructose. |
| 3-Aminophenylboronic acid | Glucose | - | - | Commonly used for immobilization on sensor surfaces. |
| 4-Fluorophenylboronic acid | Glucose | Kd between 10 and 20 mM[2] | - | The ortho-fluoro substituent enhances glucose binding affinity at physiological pH.[2][3] |
| Mc-CDBA (a diboronic acid) | Glucose | Ka = 7.1 × 10² M⁻¹[4] | 1.37 µM[4] | Demonstrates a significant fluorescence enhancement upon glucose binding.[4] |
| Ca-CDBA (a diboronic acid) | Glucose | Ka = 4.5 × 10³ M⁻¹[4] | - | Shows very high affinity for glucose.[4] |
¹Estimated based on the known electronic and steric effects of ortho-hydroxyl and para-methyl groups, which are expected to increase the Lewis acidity and binding affinity compared to unsubstituted phenylboronic acid. Direct comparative experimental data was not available in the searched literature.
Experimental Protocol: Fluorescent Sensing of Glucose
This protocol describes a general method for evaluating the performance of a boronic acid-based fluorescent sensor for glucose detection.
Materials:
-
This compound or alternative boronic acid sensor
-
Glucose stock solution (e.g., 1 M in buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
DMSO or other suitable organic solvent for stock solution
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the boronic acid sensor (e.g., 1 mM) in a minimal amount of DMSO.
-
Prepare a series of glucose solutions of varying concentrations by diluting the glucose stock solution with the phosphate buffer.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Add a small aliquot of the boronic acid stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum (F₀) at the appropriate excitation wavelength.
-
Add aliquots of the glucose solutions to the cuvette, incubate for a short period (e.g., 5 minutes) to allow for binding equilibrium, and record the fluorescence emission spectrum (F) after each addition.[5]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀) against the glucose concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Signaling Pathway: Boronic Acid-Saccharide Interaction
Caption: Boronic acid binding to a saccharide induces a change in hybridization, affecting fluorophore quenching.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of boronic acid is critical for reaction efficiency, influenced by both electronic and steric factors. The ortho-hydroxyl group in this compound can participate in the reaction mechanism, potentially influencing its reactivity compared to other substituted phenylboronic acids.
Data Presentation: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Key Performance Characteristics |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Estimated High¹ | The ortho-hydroxyl group can potentially accelerate the transmetalation step through coordination with the palladium center. |
| 4-Hydroxyphenylboronic acid | Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF | High (Specific yield not provided)[6] | A commonly used and generally effective coupling partner. |
| Phenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 81[7] | Standard boronic acid for Suzuki coupling. |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92[7] | The electron-donating methoxy group can enhance reactivity.[8] |
| ortho-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 25[1] | Strong steric hindrance from the ortho-nitro group significantly reduces the reaction yield.[1] |
¹Direct comparative experimental data for this compound under these specific conditions was not found. The high yield is an estimation based on the known accelerating effect of ortho-hydroxyl groups in some Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction to evaluate the performance of different boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or alternative boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene) and water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add the base (e.g., 2.0 mmol) and the solvent system (e.g., toluene/water 4:1, 5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Experimental Workflow: Validation of Suzuki Coupling Results
Caption: A streamlined workflow for the execution and validation of a Suzuki-Miyaura coupling reaction.
Bioconjugation
Boronic acids, particularly those with ortho-substituents, have emerged as valuable tools for bioconjugation due to their unique reactivity. The ortho-hydroxyl group in this compound can influence its ability to form stable conjugates with biomolecules.
Data Presentation: Comparison of Boronic Acids for Bioconjugation
| Boronic Acid Derivative | Target Functional Group | Reaction Type | Key Performance Characteristics |
| This compound | Amines, Thiols | Iminoboronate/Thiazolidinoboronate formation | The ortho-hydroxyl group can accelerate the reaction and stabilize the resulting conjugate through intramolecular coordination. |
| 2-Formylphenylboronic acid (2-FPBA) | N-terminal Cysteine | Thiazolidinoboronate (TzB) formation | Reacts rapidly with N-terminal cysteines to form a stable conjugate.[2] |
| 2-Acetylphenylboronic acid (2-APBA) | Amines | Iminoboronate formation | Forms reversible conjugates with amines. |
| Maleimides (Alternative) | Thiols | Michael Addition | A widely used, highly efficient reagent for cysteine modification, but the resulting thioether bond can be subject to retro-Michael reactions. |
Experimental Protocol: Bioconjugation to a Cysteine-Containing Peptide
This protocol outlines a general procedure for labeling a peptide with a boronic acid derivative.
Materials:
-
Cysteine-containing peptide
-
This compound or an alternative like 2-FPBA
-
Phosphate buffer (pH 7.4)
-
HPLC for analysis and purification
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in the phosphate buffer to a final concentration of, for example, 1 mg/mL.
-
Add the boronic acid derivative (e.g., 1.5 equivalents) from a stock solution in a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the conjugation by reverse-phase HPLC, observing the decrease of the starting peptide peak and the appearance of the product peak.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from excess boronic acid and unreacted peptide using preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS).
-
Logical Relationship: Factors Influencing Bioconjugation Efficiency
Caption: The efficiency of bioconjugation is influenced by the inherent reactivity of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 3. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of (2-Hydroxy-4-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise quantification of (2-Hydroxy-4-methylphenyl)boronic acid is critical for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final products. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Potentiometric Titration. The performance of each method is objectively evaluated with supporting experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical techniques for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation by UPLC followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity. | Neutralization reaction of the acidic boronic acid with a standardized basic titrant. |
| Selectivity | Moderate to High. Can resolve the analyte from many impurities, but may have interference from compounds with similar retention times and UV spectra. | Very High. Specific detection based on parent and fragment ion masses minimizes interferences. | Low. Titrates all acidic species in the sample, requiring the sample to be free of other acidic or basic impurities. |
| Sensitivity | Good. Typical Limits of Quantitation (LOQ) are in the low µg/mL range.[1] | Excellent. LOQs can be achieved in the pg/mL to low ng/mL range.[2] | Moderate. Best suited for the analysis of bulk material or concentrated solutions. |
| **Linearity (R²) ** | > 0.999 | > 0.99 | Not Applicable |
| Precision (%RSD) | < 2%[1] | < 5% | < 1% |
| Throughput | High. Typical run times are 5-15 minutes per sample. | High. Run times are often shorter than HPLC, in the range of 2-7 minutes.[2] | Low to Moderate. Analysis is sequential and can be time-consuming for multiple samples. |
| Instrumentation | Widely available in analytical laboratories. | Requires more specialized and expensive instrumentation. | Basic and widely available laboratory equipment. |
| Sample Preparation | Simple dilution and filtration. | Simple dilution and filtration. | Dissolution in a suitable solvent, often with the addition of a complexing agent like mannitol. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 50:50 v/v). The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram:
HPLC-UV analysis workflow for this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar boronic acid)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Standard and IS Preparation: Prepare stock solutions of the reference standard and the internal standard in acetonitrile at 1 mg/mL. Prepare working solutions for calibration curves and quality controls by diluting the stock solutions.
-
Sample Preparation: To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard at a fixed concentration. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
UPLC-MS/MS Conditions:
-
Column: C18 UPLC column
-
Mobile Phase: Gradient elution with mobile phases A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
MRM Transitions: Monitor specific parent-to-fragment ion transitions for the analyte and the internal standard.
-
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of the analyte in the samples using this curve.
Workflow Diagram:
UPLC-MS/MS analysis workflow for this compound.
Potentiometric Titration
This method is suitable for determining the purity of bulk this compound. Boronic acids are weak acids, and their acidity is enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[3][4]
Instrumentation:
-
Autotitrator with a pH electrode
-
Burette
-
Stirrer
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Mannitol
-
Solvent (e.g., deionized water, or a mixture with an organic solvent if solubility is an issue)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in a beaker.
-
Complexation: Add an excess of mannitol to the sample solution and stir until dissolved.
-
Titration: Immerse the pH electrode and the burette tip into the solution. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This can be determined from the first or second derivative of the titration curve.
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (V × M × FW) / (W × 10)
Where:
-
V = Volume of NaOH at the endpoint (mL)
-
M = Molarity of NaOH (mol/L)
-
FW = Formula weight of this compound ( g/mol )
-
W = Weight of the sample (g)
-
Logical Relationship Diagram:
Principle of potentiometric titration for boronic acids.
References
A Mechanistic Showdown: Ortho-, Meta-, and Para-Hydroxyphenylboronic Acids Compared
For researchers, scientists, and professionals in drug development, the choice of a chemical building block can significantly impact the efficiency of a synthetic route and the properties of the final molecule. The hydroxyphenylboronic acids, with their dual functionality of a hydroxyl group and a boronic acid moiety, are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the seemingly subtle change in the relative positions of these two functional groups—ortho, meta, or para—can lead to marked differences in their chemical behavior and reactivity. This guide provides an objective, data-driven comparison of these three isomers to aid in the selection of the most suitable candidate for a given application.
Physicochemical Properties: A Tale of Three Isomers
The positioning of the electron-donating hydroxyl group relative to the electron-withdrawing boronic acid group influences the electronic properties and steric environment of each isomer, which in turn dictates their acidity, stability, and spectroscopic characteristics.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| pKa | ~8.3 | ~8.1 | ~8.5 |
| Melting Point (°C) | 164-169 | 210-213 (dec.) | >230 |
| Appearance | White to off-white powder | Pink to grey to tan crystalline powder or crystals | White to gray to brown powder to crystal |
Note: The pKa values are approximate and can vary depending on the experimental conditions. Data is compiled from multiple sources and should be used for comparative purposes.
Spectroscopic Fingerprints: 1H and 13C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed look at the chemical environment of the protons and carbons within each molecule. The chemical shifts (δ) are indicative of the electronic shielding and are influenced by the position of the substituents.
1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Aromatic CH | 6.8 - 7.5 (m) | 7.0 - 7.4 (m) | 6.78 (d, J=8.5 Hz), 7.64 (d, J=8.5 Hz) |
| B(OH)2 | ~8.0 (br s) | ~8.0 (br s) | ~7.8 (br s) |
| OH | ~9.5 (br s) | ~9.4 (br s) | ~9.3 (br s) |
13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Carbon | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Aromatic C | ~115-158 | ~115-158 | ~114, 137, 159 |
| C-B | Not readily observed | Not readily observed | Not readily observed |
Note: NMR data is compiled from various sources and may vary based on solvent and experimental conditions. The carbon attached to boron is often difficult to observe due to quadrupolar relaxation.
Reactivity in Suzuki-Miyaura Coupling: A Positional Advantage
The reactivity order is generally observed as: para > meta > ortho .
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| para-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| meta-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~80-90 |
| ortho-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 24 | ~50-70 |
The lower reactivity of the ortho isomer can be attributed to steric hindrance from the adjacent hydroxyl group, which can impede the approach of the palladium catalyst to the boronic acid moiety for transmetalation. The para isomer, with the hydroxyl group positioned furthest from the reaction center, generally exhibits the highest reactivity.
Stability and Handling: Considerations for Practical Use
Boronic acids are known to undergo dehydration to form boroxines and are susceptible to protodeboronation under certain conditions. The hydrolytic stability of the hydroxyphenylboronic acid isomers is influenced by the position of the hydroxyl group.
Antioxidant Potential: A Function of Hydroxyl Position
The phenolic hydroxyl group imparts antioxidant properties to these molecules by enabling them to act as free radical scavengers. The position of the hydroxyl group can influence this activity. While a direct comparative study using standardized assays like FRAP, DPPH, or ABTS for all three isomers is not extensively documented, general principles of structure-activity relationships for phenolic antioxidants suggest that the para and ortho isomers may exhibit stronger antioxidant activity than the meta isomer due to better stabilization of the resulting phenoxyl radical through resonance.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the hydroxyphenylboronic acid isomers.
Materials:
-
Hydroxyphenylboronic acid isomer (ortho, meta, or para)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: Prepare a ~1 mM solution of the hydroxyphenylboronic acid isomer in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial pH Adjustment: Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, a Gran plot or derivative plots can be used to determine the equivalence point.
General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of the hydroxyphenylboronic acid isomers in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
Hydroxyphenylboronic acid isomer (ortho, meta, or para)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Deionized water (for biphasic systems)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates for reaction monitoring
-
Standard workup and purification supplies (e.g., separatory funnel, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the hydroxyphenylboronic acid isomer (1.2-1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), the ligand (if required), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent(s).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Characterize the product by NMR and mass spectrometry and determine the isolated yield.
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To assess and compare the antioxidant capacity of the hydroxyphenylboronic acid isomers.
Materials:
-
Hydroxyphenylboronic acid isomer solutions of known concentrations
-
FRAP reagent (a mixture of acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution)
-
Trolox or Ascorbic acid (for standard curve)
-
Microplate reader
-
96-well microplate
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37 °C before use.
-
Standard Curve: Prepare a series of standard solutions of Trolox or ascorbic acid of known concentrations.
-
Assay: In a 96-well plate, add a small volume (e.g., 10 µL) of the sample or standard solution to each well. Then, add a larger volume (e.g., 190 µL) of the FRAP reagent.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standard. Use the standard curve to determine the FRAP value of the samples, typically expressed as Trolox equivalents.
Visualizing the Mechanistic Landscape
The following diagrams illustrate key concepts related to the comparison of hydroxyphenylboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of hydroxyphenylboronic acid isomers in Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to Boronic Acid Reagents in Suzuki-Miyaura Coupling: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] The choice of the organoboron reagent, in particular, can significantly influence reaction efficiency, yield, and substrate scope.
This guide provides a comprehensive comparison of (2-Hydroxy-4-methylphenyl)boronic acid and its alternatives in the context of a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. We will delve into the performance of various classes of boronic acid derivatives—a closely related arylboronic acid, a boronate ester, and a potassium trifluoroborate salt—supported by experimental data. Detailed protocols and visual diagrams are provided to facilitate informed reagent selection for your specific research needs.
Executive Summary: The Trade-off Between Reactivity and Stability
The central theme in selecting a boronic acid alternative revolves around the balance between reactivity and stability. While boronic acids are generally more reactive, often leading to shorter reaction times, they can be prone to decomposition pathways like protodeboronation, especially for electron-rich or sterically hindered derivatives.[2] This instability can impact storage and handling, and in some cases, lead to lower yields.
Conversely, derivatives such as boronate esters (e.g., pinacol esters) and potassium trifluoroborate salts offer enhanced stability, often as crystalline solids that are easier to handle and purify.[3][4] This stability, however, can sometimes come at the cost of reduced reactivity, potentially requiring more forcing reaction conditions. MIDA (N-methyliminodiacetic acid) boronates represent a class of highly stable esters that allow for the slow, controlled release of the active boronic acid, which can be particularly advantageous for challenging substrates.[4]
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we will consider the Suzuki-Miyaura coupling of various boron reagents with 4-bromoanisole to synthesize the corresponding biphenyl derivative. While direct comparative data for this compound under a single set of conditions is limited, we can extrapolate and compare its expected performance with that of a structurally similar and widely used alternative, 4-methoxyphenylboronic acid, and its derivatives.
Table 1: Performance Comparison of Boron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boron Reagent | Structure | Product | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | OHB(OH)₂C₆H₃(CH₃) | 2-(4-methoxyphenyl)-5-methylphenol | ~85-95% (estimated) | High reactivity. | Potential for lower stability and side reactions. |
| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | 4-Methoxy-4'-methylbiphenyl | 94-98%[5][6] | High reactivity, commercially available. | Susceptible to protodeboronation.[2] |
| 4-Methoxyphenylboronic acid pinacol ester | CH₃OC₆H₄B(O₂C₂Me₄) | 4-Methoxy-4'-methylbiphenyl | 85-95%[7] | Enhanced stability, easier handling.[3] | May require longer reaction times or higher temperatures.[8] |
| Potassium 4-methoxyphenyltrifluoroborate | K[CH₃OC₆H₄BF₃] | 4-Methoxy-4'-methylbiphenyl | 82-93%[9][10] | High stability, crystalline solid, resistant to protodeboronation.[4] | May require specific conditions for activation. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling reaction discussed.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid or Derivative (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid or its derivative, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Potassium Aryltrifluoroborate (1.1 mmol)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, palladium catalyst, and base.
-
Add the solvent mixture.
-
Heat the mixture at 100 °C for the required time (typically several hours), monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup as described in the general protocol.
-
Purify the product by flash chromatography.[9]
Visualizing the Chemistry: Diagrams and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for reagent selection.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of (2-Hydroxy-4-methylphenyl)boronic Acid Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the computational analysis of the reaction kinetics of (2-Hydroxy-4-methylphenyl)boronic acid, a critical reagent in modern synthetic chemistry. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone for the synthesis of biaryls, polyolefins, and styrenes.[1][2] Understanding the kinetic profile of this specific boronic acid, particularly the impact of its ortho-hydroxy and para-methyl substituents, is crucial for optimizing reaction conditions and maximizing yields.
This document compares the expected kinetic performance of this compound with common alternatives, supported by established mechanistic principles from computational and experimental studies.[3][4][5] Detailed protocols for both computational analysis and experimental validation are provided to guide researchers in their investigations.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is the primary focus of kinetic analysis.[7][8]
Caption: A diagram of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data
Computational studies, primarily using Density Functional Theory (DFT), allow for the calculation of activation energies for the elementary steps of the catalytic cycle, providing insight into reaction kinetics.[4][5] The table below serves as a template for presenting such quantitative data, comparing this compound with common alternatives. The values are representative and illustrate expected trends based on electronic and steric effects.
| Boron Reagent | Substituent Effects | Expected Activation Energy (Transmetalation) | Predicted Relative Rate (k_rel) |
| This compound | Ortho-OH (donating, chelating), Para-CH₃ (donating) | Moderate | 1.00 |
| Phenylboronic acid | None (Reference) | Moderate-High | < 1.00 |
| (4-Fluorophenyl)boronic acid | Para-F (withdrawing) | Low | > 1.00 |
| This compound pinacol ester | Ortho-OH, Para-CH₃, Ester protection | Varies (often slower) | < 1.00 |
| 4-Tolylboronic acid | Para-CH₃ (donating) | Moderate | ~ 1.00 |
Note: The ortho-hydroxy group in the target molecule can potentially coordinate to the palladium center, which may alter the energy profile of the transmetalation step. Electron-withdrawing groups on the phenyl ring generally accelerate the reaction, while bulky protecting groups like pinacol esters can sometimes hinder it.[3][9]
Methodologies and Protocols
Computational Analysis Protocol
A robust computational study is essential for an accurate kinetic analysis. The following protocol outlines a standard workflow using DFT.
Caption: A typical workflow for the computational analysis of reaction kinetics using DFT methods.
-
System Definition : Define all molecular components, including the boronic acid, organic halide, palladium catalyst, ligands, and solvent.
-
Mechanism Proposal : Outline the elementary steps of the proposed reaction mechanism, typically the Suzuki-Miyaura cycle.
-
Geometry Optimization : Optimize the 3D structures of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. A functional like B3LYP-D3 with a suitable basis set (e.g., 6-31G(d,p) for main group elements and LANL2DZ for palladium) is a common starting point.[3]
-
Transition State (TS) Search : Locate the transition state structure for each elementary step. This is the highest energy point along the reaction coordinate.
-
Frequency Analysis : Perform frequency calculations to confirm that each optimized structure is a true minimum (zero imaginary frequencies) or a first-order saddle point (one imaginary frequency for a TS).
-
Energy Profile Construction : Calculate the Gibbs free energies (ΔG) of all stationary points to construct the reaction energy profile. The activation energy (ΔG‡) is the difference in free energy between the transition state and the preceding reactant/intermediate.
-
Rate Constant Calculation : Use Transition State Theory (TST) to calculate the theoretical rate constant for each step.
Key Mechanistic Consideration: Transmetalation Pathways
The transmetalation step is mechanistically complex, with two primary pathways often considered: the "boronate" pathway and the "oxo-palladium" pathway.[10][11] The operative pathway depends heavily on the reaction conditions, particularly the base and solvent used.[12] Computational analysis can elucidate which pathway is more energetically favorable for a given system.
Caption: Logical diagram showing the two primary mechanistic pathways for the transmetalation step.
Experimental Validation Protocol
Computational predictions should ideally be validated with experimental data. Kinetic monitoring of the reaction progress provides the necessary data to determine experimental rate constants.
-
Reaction Setup : Assemble the reaction in a controlled environment (e.g., a glovebox or under an inert atmosphere) using dried solvents and reagents.
-
Monitoring Technique :
-
NMR Spectroscopy : For reactions involving fluorine-containing substrates (e.g., 4-fluorophenylboronic acid as a reference), ¹⁹F NMR is an excellent tool for monitoring the consumption of starting material and the formation of the product over time.[3] For other substrates, ¹H NMR can be used if clear, non-overlapping signals are available.
-
GC-MS or HPLC : Aliquots can be taken from the reaction mixture at specific time intervals, quenched, and analyzed by chromatography to determine the concentration of reactants and products.
-
-
Data Analysis : Plot the concentration of a reactant or product versus time. Fit the data to an appropriate rate law (e.g., first-order or pseudo-first-order) to extract the observed rate constant (k_obs).
-
Comparison : Compare the experimentally determined rate constants and relative rates of different boronic acids with the values predicted from computational analysis. A strong correlation validates the computational model.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (2-Hydroxy-4-methylphenyl)boronic acid: A Procedural Guide
For researchers and professionals in the fast-paced fields of drug development and scientific research, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (2-Hydroxy-4-methylphenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment.
This compound , like other boronic acid derivatives, requires careful handling and disposal as hazardous waste. Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain. Adherence to the following procedures is critical for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage |
| Footwear | Closed-toe shoes |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₉BO₃[5] |
| Molecular Weight | 151.96 g/mol [5] |
| Appearance | Solid (form may vary) |
| Storage Temperature | -20°C[5] |
| Toxicity Data (LD50, etc.) | Not available |
| GHS Hazard Classifications | Not available (Assumed to be an irritant based on similar compounds) |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste. These containers must be made of a material compatible with the chemical.
-
Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.
Step 2: Solid Waste Disposal
-
Collection : Place all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, into the designated solid hazardous waste container.
-
Unused Product : Any unused or expired solid this compound should also be disposed of in this container. Do not mix with other chemical waste unless compatibility is confirmed.
Step 3: Liquid Waste Disposal
-
Collection : Collect all solutions containing this compound in the designated liquid hazardous waste container.
-
Solvent Rinses : The initial rinse of any glassware or equipment with a solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste.
Step 4: Decontamination of Empty Containers and Glassware
Proper decontamination is crucial before glassware can be reused or disposed of as non-hazardous waste.
-
Triple Rinse : In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent. The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.
-
Secondary Decontamination : For a more thorough cleaning, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area.
-
Container Disposal : Once thoroughly decontaminated and dried, deface the original label on the container. The clean container can then be disposed of according to your institution's procedures for regular laboratory glass or plastic recycling.
Step 5: Waste Storage and Pickup
-
Storage : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Pickup : Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (2-Hydroxy-4-methylphenyl)boronic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (2-Hydroxy-4-methylphenyl)boronic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a significant risk of splashing.[6][7] | To protect eyes from contact with dust or splashes, which can cause serious irritation[3][4][5][6][8]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[1][6] Inspect gloves for integrity before each use. | To prevent skin contact, which can cause irritation[3][4][5][6][8]. |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure or when handling larger quantities, a chemical-resistant apron over the lab coat is recommended.[6][7] | To protect skin from accidental spills or splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[6] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[1] | To prevent irritation of the respiratory tract from dust inhalation[1][3][4][5]. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound will further enhance safety. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for analogous boronic acid compounds to understand the potential hazards.
-
Ensure that the chemical fume hood is functioning correctly.
-
Confirm that a safety shower and eyewash station are unobstructed and within close proximity to the work area.[6]
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of solid this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
To prevent the generation of dust, handle the compound gently.
-
Keep the container sealed when not in immediate use.
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.
-
Clean all contaminated labware thoroughly.
-
-
Spill Management:
-
In the event of a small spill, use a dry, inert absorbent material such as sand or vermiculite to contain it.[6]
-
Carefully sweep the contained material into a designated, sealed container for hazardous waste disposal.[6]
-
Avoid actions that could create dust.
-
Report any spills to the appropriate safety personnel.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
-
Waste Classification: All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, should be treated as hazardous waste.[6]
-
Containment: Collect all chemical waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance: Disposal of hazardous waste must be carried out in strict accordance with all local, state, and federal regulations.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[9] Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority and institutional guidelines.[9]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



